molecular formula C10H12O2 B1277458 2-Ethylphenyl Acetate CAS No. 3056-59-5

2-Ethylphenyl Acetate

Cat. No.: B1277458
CAS No.: 3056-59-5
M. Wt: 164.2 g/mol
InChI Key: VERVERDPMMBDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylphenyl Acetate is an organic ester compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. It is characterized as a clear, colorless to light yellow liquid with a specific gravity of approximately 1.03 at 20/20 °C and a refractive index of 1.50 . It has a flash point of 92 °C and should be stored at room temperature, preferably in a cool and dark place . This compound, with the CAS registry number 3056-59-5, is supplied at a purity of >97.0% and is intended for research applications only . It is structurally an acetate ester of 2-ethylphenol. Researchers should note that "this compound" is a distinct chemical isomer from the more commonly referenced "Ethyl Phenylacetate" (CAS 101-97-3) or "2-Phenylethyl Acetate," which have different molecular structures, properties, and applications in areas such as fragrance and flavor synthesis . The specific research applications and detailed mechanistic studies for this compound are not well-documented in the public domain, making it a candidate for novel investigative work in organic chemistry and materials science. It may be of interest for studies involving liquid-liquid equilibria, as the phase behavior of similar acetate esters is a subject of research for the design of separation processes like reactive distillation . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERVERDPMMBDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40875991
Record name 2-ETHYLPHENYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3056-59-5
Record name Ethanoic acid, 2-ethylphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003056595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-ETHYLPHENYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40875991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Ethylphenyl Acetate chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and experimental characterization of this compound, a key aromatic ester. The information is presented to support research and development activities where this compound may be of interest.

Chemical Structure and Identification

This compound is an organic compound consisting of an acetate group attached to the oxygen of a 2-ethylphenol moiety. Its core structure is a benzene ring substituted with both an ethyl group and an acetoxy group at adjacent positions.

Caption: 2D chemical structure of (2-ethylphenyl) acetate.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These computed and experimental values are essential for handling, storage, and application of the compound.

PropertyValueSource
Molecular Formula C10H12O2[1][2]
Molecular Weight 164.20 g/mol [1][2]
IUPAC Name (2-ethylphenyl) acetate[1]
CAS Number 3056-59-5[1][2]
Synonyms Acetic Acid 2-Ethylphenyl Ester[2]
XLogP3 2.4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]
Exact Mass 164.083729621 Da[1]
Topological Polar Surface Area 26.3 Ų[1]
Heavy Atom Count 12[1]

Spectroscopic Data

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

ParameterValueSource
NIST Number 374849[1]
Top Peak (m/z) 107[1]
2nd Highest Peak (m/z) 122[1]
3rd Highest Peak (m/z) 43[1]
Infrared Spectroscopy (IR)

Infrared spectroscopy is used to identify the functional groups present in the molecule.

ParameterValueSource
Instrument Bruker Tensor 27 FT-IR[1]
Technique ATR-Neat[1]

Note: Specific peak assignments for this compound are not detailed in the available search results but would typically show characteristic C=O stretching for the ester and C-H stretching for the aromatic and alkyl groups.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general experimental workflow for its synthesis and purification can be outlined based on standard organic chemistry principles.

General Synthesis via Esterification

This compound can be synthesized via the Fischer esterification of 2-ethylphenol with acetic acid or, more commonly, by reacting 2-ethylphenol with a more reactive acylating agent like acetic anhydride or acetyl chloride in the presence of a base catalyst.

G cluster_0 Synthesis Workflow start Combine 2-Ethylphenol, Acetyl Chloride, and Pyridine in a suitable solvent (e.g., DCM) reaction Stir at room temperature (or with gentle heating) Monitor reaction by TLC start->reaction Step 1: Reaction Setup workup Quench with water Separate organic layer Wash with dilute HCl, NaHCO3, and brine reaction->workup Step 2: Aqueous Workup dry Dry organic layer (e.g., over Na2SO4 or MgSO4) workup->dry Step 3: Drying purify Remove solvent in vacuo Purify crude product via column chromatography or distillation dry->purify Step 4: Purification end Characterize pure This compound (NMR, IR, MS) purify->end Step 5: Analysis

Caption: General workflow for synthesis and purification.

Methodology:

  • Reaction Setup: In a round-bottomed flask, dissolve 2-ethylphenol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether). Add a stoichiometric equivalent of a base (e.g., pyridine or triethylamine).

  • Acylation: Slowly add one equivalent of acetyl chloride or acetic anhydride to the solution while stirring, typically in an ice bath to control the exothermic reaction.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is quenched by the addition of water. The organic layer is separated, washed successively with dilute acid (e.g., 1M HCl) to remove the base, a saturated solution of sodium bicarbonate to remove any unreacted acylating agent, and finally with brine.

  • Purification: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., ethyl acetate or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC-MS instrument.

  • Separation: The compound is vaporized and travels through a capillary column (e.g., a non-polar DB-5 column), separating it from any impurities based on boiling point and column affinity.

  • Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the fragments is detected, generating a mass spectrum.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy:

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: Record the background spectrum of the clean ATR crystal. Then, acquire the sample spectrum. The instrument software automatically subtracts the background to produce the final IR spectrum of the sample.

Safety and Handling

References

Spectroscopic Data of 2-Ethylphenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylphenyl Acetate, catering to researchers, scientists, and professionals in drug development. The document presents available experimental data for Mass Spectrometry (MS) and Infrared (IR) spectroscopy, supplemented with predicted Nuclear Magnetic Resonance (NMR) data due to the absence of experimentally acquired spectra in readily accessible databases. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual workflow of the spectroscopic analysis process.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20 - 7.05Multiplet4HAromatic protons
2.65Quartet2H-CH₂- (ethyl group)
2.15Singlet3H-C(O)CH₃
1.20Triplet3H-CH₃ (ethyl group)

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is predicted and should be considered an estimate.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
169.5C=O
148.0C-O (aromatic)
135.0C (aromatic, substituted)
128.5CH (aromatic)
126.0CH (aromatic)
125.5CH (aromatic)
123.0CH (aromatic)
23.0-CH₂- (ethyl group)
21.0-C(O)CH₃
14.0-CH₃ (ethyl group)

Solvent: CDCl₃. Data is predicted and should be considered an estimate.

Infrared (IR) Spectroscopy

The following data was obtained from Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3020MediumAromatic C-H stretch
2970 - 2850MediumAliphatic C-H stretch
1765StrongC=O (ester) stretch
1590, 1480, 1450Medium-WeakAromatic C=C skeletal vibrations
1210StrongC-O (ester) stretch
750StrongOrtho-disubstituted benzene C-H bend

Source: PubChem CID 9898919.[1]

Mass Spectrometry (MS)

The following data was obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
16425[M]⁺ (Molecular ion)
122100[M - C₂H₂O]⁺
10780[M - C₂H₂O - CH₃]⁺
9140[C₇H₇]⁺ (Tropylium ion)
4360[CH₃CO]⁺

Source: PubChem CID 9898919.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm diameter)

  • Pipettes

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS as an internal reference.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner turbine and adjust the depth.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 30-45 degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to approximately 220 ppm.

    • Use a 45-degree pulse angle.

    • Employ proton decoupling to simplify the spectrum.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the significant absorption peaks.

  • Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., dichloromethane or hexane)

  • GC-MS instrument

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

  • GC-MS Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, then ramp up to 250°C at a rate of 10°C/min.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas at a constant flow rate.

    • Set the MS ion source to electron ionization (EI) mode, typically at 70 eV.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet using a microsyringe.

  • Data Acquisition and Analysis:

    • The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS.

    • Acquire the mass spectrum for the peak corresponding to this compound.

    • Identify the molecular ion peak and the major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR-ATR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS (EI) Prep_MS->MS_Acq NMR_Proc Fourier Transform Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Picking IR_Acq->IR_Proc MS_Proc Chromatogram Analysis Mass Spectrum Extraction MS_Acq->MS_Proc NMR_Interp Chemical Shifts Integration, Multiplicity NMR_Proc->NMR_Interp IR_Interp Functional Group Identification IR_Proc->IR_Interp MS_Interp Molecular Weight Fragmentation Pattern MS_Proc->MS_Interp Final_Structure Structural Elucidation & Data Reporting NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of 2-Ethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the experimentally determined physical properties of 2-Ethylphenyl Acetate (CAS No. 3056-59-5), a compound of interest in various research and development applications. This document focuses on its boiling point and density, presenting available data in a structured format and outlining the general experimental methodologies for their determination.

Core Physical Properties

Precise knowledge of the physical properties of this compound is fundamental for its application in scientific research and industrial processes. The boiling point is a critical parameter for purification by distillation and for understanding its volatility. Density is essential for mass-to-volume conversions and for formulating solutions of specific concentrations.

Data Presentation

The experimentally determined physical properties of this compound are summarized in the table below. It is important to note that publicly available experimental data for this specific compound is limited.

Physical PropertyValueConditionsSource
Boiling Point Not availableNot availableNot available
Density 1.03 g/cm³Temperature not specified[1]

Experimental Protocols

The determination of boiling point and density for liquid esters like this compound follows established laboratory procedures. The following sections describe the general methodologies employed for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination, with the choice often depending on the quantity of the substance available.

General Methodology: Distillation Method

A common and accurate method for determining the boiling point of a liquid is through distillation.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb is positioned so that its top is level with the side arm of the distillation flask to ensure an accurate reading of the vapor temperature.

  • Sample Preparation: The liquid sample (this compound) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

  • Equilibrium and Measurement: The temperature is recorded when the vapor temperature stabilizes, and there is a consistent rate of distillation. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Alternative Methodology: Thiele Tube Method

For smaller sample volumes, the Thiele tube method is often utilized.

  • Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

  • Heating and Observation: The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement: The heat is removed, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid like this compound, this is typically determined using a pycnometer or a graduated cylinder and a balance.

General Methodology: Using a Graduated Cylinder and Balance

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

  • Volume Measurement: A known volume of the liquid (this compound) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Mass of Container and Liquid: The mass of the graduated cylinder containing the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder. The density is then calculated by dividing the mass of the liquid by its volume.

Logical Relationship of Physical Properties

The physical properties of a chemical compound are intrinsically linked to its molecular structure. The following diagram illustrates this fundamental relationship for this compound.

Relationship between Molecular Structure and Physical Properties A This compound Molecular Structure B Boiling Point A->B Determines C Density A->C Determines

Figure 1: Molecular structure dictates the physical properties of this compound.

References

Solubility Profile of 2-Ethylphenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Ethylphenyl Acetate (CAS No. 3056-59-5), a key consideration for its application in research, chemical synthesis, and pharmaceutical formulations. Due to a notable lack of published quantitative solubility data for this specific compound, this document combines theoretical predictions, comparative analysis with its structural isomer, and detailed experimental protocols to empower researchers to determine its solubility for their specific applications.

Core Concepts and Physicochemical Properties

This compound is an aromatic ester. Its structure, featuring a benzene ring, an ethyl group, and an acetate functional group, dictates its solubility behavior. The principle of "like dissolves like" is paramount: the compound's significant nonpolar character, conferred by the substituted phenyl ring, suggests a preference for nonpolar organic solvents over polar solvents like water.

A key indicator of this property is the octanol-water partition coefficient (LogP). The computed XLogP3 value for this compound is 2.4, indicating that it is significantly more soluble in octanol (a nonpolar solvent) than in water[1]. This value is fundamental in predicting its behavior in solvent systems and its potential for membrane permeability in biological contexts.

Solubility Data for this compound

Table 1: Estimated Solubility Profile of this compound

Solvent ClassSolvent ExampleEstimated SolubilityRationale
Polar Protic WaterVery Low / InsolubleThe large, nonpolar ethylphenyl group dominates the molecule, making it hydrophobic.
Glycerin, Propylene GlycolInsolubleHigh polarity and hydrogen bonding capacity of these solvents are incompatible with the ester.
Polar Aprotic Acetone, Ethyl AcetateSoluble / MiscibleThese solvents have moderate polarity and can interact with the ester group without the strong hydrogen bonding network that would exclude the nonpolar part.
ChloroformSoluble / MiscibleA common organic solvent capable of dissolving moderately polar to nonpolar compounds.
Nonpolar Toluene, HeptaneSoluble / MiscibleThe nonpolar nature of these solvents is highly compatible with the aromatic ring and ethyl group.
Alcohols Ethanol, MethanolSoluble / MiscibleThe alkyl chain of the alcohol can interact with the nonpolar part of the ester, while the hydroxyl group can interact with the acetate group.
Oils Fixed Oils (e.g., Castor Oil)SolubleThe lipophilic nature of oils is compatible with the nonpolar characteristics of the ester.

Comparative Data: Ethyl Phenylacetate (Isomer)

For reference, extensive data exists for the structural isomer, Ethyl Phenylacetate (CAS No. 101-97-3). While not identical, its solubility profile provides a strong comparative benchmark for predicting the behavior of this compound.

Table 2: Experimental Solubility of Ethyl Phenylacetate (CAS 101-97-3)

SolventSolubilityTemperature (°C)Reference
Water1,478 mg/L25[2]
WaterInsolubleNot Specified[3][4]
EthanolVery SolubleNot Specified[5]
Ethyl EtherVery SolubleNot Specified[5]
Fixed OilsSolubleNot Specified[2]
GlycerinInsolubleNot Specified[2]
Propylene GlycolInsolubleNot Specified[2]
ChloroformSlightly SolubleNot Specified[4]

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise quantitative data, the Shake-Flask Method is the universally recognized gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[6][7][8] The following protocol outlines the necessary steps.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, buffer solution)

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

  • Orbital shaker with temperature control (incubator shaker)

  • Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC-MS)

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" is crucial to ensure a saturated solution is formed, with undissolved solute remaining visible.[6][8]

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[8] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solute settle.[7]

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) without disturbing the undissolved material.[7]

  • Clarification: Immediately filter the aliquot through a syringe filter or centrifuge it at high speed to remove any remaining microscopic particles.[9][10] This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the clarified saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV, GC-MS) to determine the precise concentration of this compound.

  • Calculation: Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Visualizations

The following diagrams illustrate key logical and conceptual relationships relevant to determining and understanding the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solute (this compound) to Solvent B Agitate at Constant Temperature (24-72h) A->B C Settle & Withdraw Supernatant B->C D Filter or Centrifuge (Clarification) C->D Remove Particulates E Dilute Sample Accurately D->E F Quantify Concentration (e.g., HPLC, GC) E->F G Final Solubility Value (e.g., mg/mL) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

G cluster_solvents Solvent Types Compound This compound (Largely Nonpolar) Polar Polar (e.g., Water, Glycerin) Compound->Polar Insoluble (Mismatch) Nonpolar Nonpolar (e.g., Toluene, Heptane) Compound->Nonpolar Soluble (Like Dissolves Like) Intermediate Intermediate Polarity (e.g., Ethanol, Acetone) Compound->Intermediate Soluble (Compatibility)

Caption: "Like Dissolves Like" Principle for this compound.

References

The Elusive Presence of 2-Ethylphenyl Acetate in the Plant Kingdom: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the current knowledge of 2-Ethylphenyl Acetate's natural occurrence, biosynthesis, and analytical methodologies.

Introduction

This compound is an aromatic ester with potential applications in various fields, including flavor, fragrance, and pharmaceuticals. Understanding its natural origins is crucial for exploring its biosynthesis, ecological role, and potential for biotechnological production. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the natural occurrence of this compound in plants. It details the analytical methods for its identification and outlines its probable biosynthetic pathway.

Natural Occurrence of this compound

Scientific literature on the natural occurrence of this compound in the plant kingdom is notably scarce. The primary and sole documented instance is its reported presence in the fruit of the guava tree, Psidium guajava.[1] This finding is cataloged in the PubChem database, which references the LOTUS natural products database.

However, a thorough review of numerous detailed studies on the volatile organic compounds (VOCs) of various Psidium guajava cultivars has not corroborated the presence of this compound.[2][3][4] These extensive analyses of guava fruit volatiles have identified a wide array of other compounds, including esters, terpenes, aldehydes, and alcohols, but this compound is conspicuously absent from their findings. This discrepancy suggests that the occurrence of this compound in guava may be specific to a particular cultivar, a certain stage of fruit development, or subject to specific environmental conditions that were not replicated in other studies. It also highlights the need for further research to confirm this initial report.

Due to the limited verifiable data, a comprehensive table of quantitative occurrences across different plant species cannot be compiled at this time.

Experimental Protocols for Analysis

The identification and quantification of this compound in plant matrices would rely on established methods for the analysis of volatile and semi-volatile organic compounds. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose. Below is a generalized experimental protocol that can be adapted for the detection of this compound.

Sample Preparation and Extraction

The choice of extraction method is critical for the efficient recovery of this compound from plant material.

  • Homogenization : Fresh plant material (e.g., fruit pulp, leaves) should be homogenized to increase the surface area for extraction.

  • Extraction : Several methods can be employed:

    • Headspace Solid-Phase Microextraction (HS-SPME) : This is a solvent-free method ideal for trapping volatile compounds. The homogenized sample is placed in a sealed vial and heated to allow volatiles to accumulate in the headspace. An SPME fiber coated with a suitable stationary phase is then exposed to the headspace to adsorb the analytes.

    • Solvent Extraction : The homogenized sample can be extracted with an organic solvent such as dichloromethane or a mixture of pentane and diethyl ether. The resulting extract is then concentrated.

    • Simultaneous Distillation-Extraction (SDE) : This technique is suitable for the isolation of semi-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Injection : The extracted compounds are introduced into the GC system. For HS-SPME, this is done by thermal desorption of the fiber in the hot injector. For solvent extracts, a small volume is injected.

  • Separation : The compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms or HP-INNOWax).

  • Detection : As the compounds elute from the column, they enter the mass spectrometer, which ionizes them and fragments them into a unique mass spectrum.

  • Identification : The mass spectrum of an unknown compound is compared with a library of known spectra (e.g., NIST, Wiley) for identification. The retention time of the compound can be compared with that of a pure standard of this compound for confirmation.

  • Quantification : For quantitative analysis, a calibration curve is prepared using a series of known concentrations of a this compound standard. An internal standard is often used to improve accuracy and precision.

A generalized workflow for the GC-MS analysis is depicted in the following diagram.

GCMS_Workflow Plant_Material Plant Material (e.g., Psidium guajava fruit) Homogenization Homogenization Plant_Material->Homogenization Extraction Extraction (HS-SPME or Solvent Extraction) Homogenization->Extraction GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis Introduction of Volatiles Data_Processing Data Processing GC_MS_Analysis->Data_Processing Generation of Chromatogram and Mass Spectra Identification Compound Identification (Mass Spectral Library Comparison) Data_Processing->Identification Quantification Quantification (with Standard) Data_Processing->Quantification

A generalized workflow for the GC-MS analysis of plant volatiles.

Putative Biosynthesis of this compound

While the specific enzymatic steps leading to this compound in plants have not been elucidated, it is highly probable that its biosynthesis originates from the phenylpropanoid pathway. This pathway is a major route in plant secondary metabolism, responsible for the synthesis of a wide variety of aromatic compounds.

The biosynthesis of this compound likely proceeds through the following general steps:

  • Shikimate Pathway : The initial precursor, the aromatic amino acid L-phenylalanine, is synthesized via the shikimate pathway.

  • Formation of Cinnamic Acid : Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

  • Chain Shortening and Modification : Cinnamic acid undergoes a series of enzymatic reactions, including chain shortening (e.g., via beta-oxidation) and modifications to the phenyl ring, to form 2-ethylphenol. The exact intermediates and enzymes in this part of the pathway are yet to be identified.

  • Esterification : Finally, 2-ethylphenol is esterified with acetyl-CoA by an alcohol acyltransferase (AAT) to yield this compound.

The proposed biosynthetic pathway is illustrated in the diagram below.

Biosynthesis_Pathway Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Intermediates Series of Intermediates (via chain shortening and modification) Cinnamic_Acid->Intermediates Ethylphenol 2-Ethylphenol Intermediates->Ethylphenol Ethylphenyl_Acetate This compound Ethylphenol->Ethylphenyl_Acetate AAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->Ethylphenyl_Acetate

A putative biosynthetic pathway for this compound in plants.

Conclusion and Future Directions

The natural occurrence of this compound in the plant kingdom is currently supported by a single, uncorroborated report in Psidium guajava. The lack of further evidence in comprehensive studies of guava volatiles underscores the need for targeted research to confirm its presence and determine the specific conditions under which it is produced.

Future research should focus on:

  • Screening a wide range of Psidium guajava cultivars and other plant species for the presence of this compound using sensitive analytical techniques like GC-MS.

  • If its presence is confirmed, quantitative studies should be conducted to determine its concentration in different plant tissues and at various developmental stages.

  • Elucidation of the specific biosynthetic pathway through isotopic labeling studies and identification of the involved enzymes.

A deeper understanding of the natural occurrence and biosynthesis of this compound will be invaluable for its potential applications and for the broader field of plant biochemistry.

References

Uncharted Territory: The Biological Activity of 2-Ethylphenyl Acetate Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of 2-Ethylphenyl Acetate. Despite its documented presence in some natural sources and its use as a fragrance and flavoring agent, there is a notable absence of in-depth studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications.

Currently, information on this compound is primarily limited to its chemical and physical properties. It is identified as a component of guava (Psidium guajava) and is recognized for its organoleptic qualities.[1] However, a thorough search for toxicological, pharmacological, or mechanistic studies has yielded no specific data for this compound.

It is crucial to distinguish this compound from the more extensively studied isomer, Ethyl Phenylacetate. The latter has been the subject of various toxicological and safety assessments, particularly in the context of its use as a food additive and fragrance ingredient.[2][3][4][5] These studies, however, cannot be extrapolated to this compound due to the potential for significant differences in biological activity arising from the different substitution pattern on the phenyl ring.

The scientific community has shown interest in the biological evaluation of various acetate-containing compounds and phenyl derivatives. For instance, studies on ethyl acetate extracts of various plants have demonstrated a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities.[6][7][8][9][10] Additionally, the synthesis and biological evaluation of numerous derivatives containing phenyl or acetate moieties are ongoing areas of research in drug discovery.[11][12][13][14][15][16][17] This robust body of research on related compounds highlights the potential for novel biological activities within this chemical space, yet this compound itself remains an uncharacterized entity.

The lack of data on the biological activity of this compound presents both a challenge and an opportunity. For researchers in drug discovery and chemical biology, this compound represents a largely unexplored area with the potential for novel findings. Future research should focus on:

  • In vitro screening: Initial cell-based assays to investigate potential cytotoxic, anti-inflammatory, antioxidant, or other biological activities.

  • Mechanism of action studies: If any activity is identified, subsequent investigations into the underlying molecular targets and signaling pathways would be warranted.

  • Toxicological evaluation: Comprehensive safety and toxicity profiling to determine its potential for therapeutic development.

Until such studies are conducted, any discussion of the potential biological activity of this compound would be purely speculative. The scientific community awaits foundational research to elucidate the pharmacological profile of this compound.

Chemical and Physical Properties of this compound

For reference, the known properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C10H12O2[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 3056-59-5[1]
IUPAC Name (2-ethylphenyl) acetate[1]

Experimental Protocols and Signaling Pathways

Due to the absence of published research on the biological activity of this compound, no established experimental protocols or known signaling pathways associated with this compound can be provided.

Visualizations

As there are no described signaling pathways or experimental workflows for the biological activity of this compound, no diagrams can be generated.

References

Thermochemical Properties of 2-Ethylphenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylphenyl acetate is an aromatic ester with potential applications in various fields, including fragrance, flavor, and pharmaceuticals. A thorough understanding of its thermochemical properties is crucial for process design, safety assessment, and predicting its behavior in biological systems. This technical guide provides a summary of available thermochemical data for this compound and related isomers, details common experimental and computational methodologies for data determination, and outlines a logical workflow for acquiring these essential parameters. While experimental data for this compound is scarce, this guide leverages information on structurally similar compounds to provide a comprehensive overview for researchers.

Data Presentation: Thermochemical and Physicochemical Properties

Due to the limited availability of experimental thermochemical data for this compound, the following tables include a combination of computed data for the target molecule and experimental data for its isomers and structurally related compounds to facilitate comparison and estimation.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂PubChem[1]
Molecular Weight164.20 g/mol PubChem[1]
XLogP32.4PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count3PubChem[1]
Exact Mass164.083729621 g/mol PubChem[1]
Monoisotopic Mass164.083729621 g/mol PubChem[1]
Topological Polar Surface Area26.3 ŲPubChem[1]
Heavy Atom Count12PubChem[1]

Table 2: Thermochemical and Physical Data of Related Aromatic Esters

CompoundPropertyValueMethodSource
4-Ethylphenyl acetate Boiling PointNot AvailableCheméo[2]
Enthalpy of Vaporization (ΔvapH°)Not AvailableCheméo[2]
Ideal Gas Heat Capacity (Cp,gas)Not AvailableCheméo[2]
Ethyl phenylacetate Boiling Point227-229 °C at 760 mmHgExperimentalThe Good Scents Company, ChemicalBook, PubChem[3]
Melting Point-29.4 °CExperimentalPubChem,[3] The Good Scents Company[4]
Vapor Pressure0.09 mmHg at 25 °C (est.)EstimatedThe Good Scents Company[4]
Enthalpy of Vaporization (ΔvapH°)67.4 kJ/molBased on data from 283-318 KNIST WebBook[5]
2-Phenylethyl acetate Boiling Point505.8 K (232.65 °C)ExperimentalNIST WebBook[5]
Enthalpy of Vaporization (ΔvapH°)67.4 kJ/molBased on data from 283-318 KNIST WebBook[5]

Experimental Protocols

Precise determination of thermochemical data relies on well-established experimental techniques. As specific protocols for this compound are not available in the reviewed literature, this section outlines the general methodologies for key thermochemical measurements applicable to organic esters.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is a fundamental thermochemical property, typically determined by combustion calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of the purified liquid ester is enclosed in a container of known mass and heat of combustion (e.g., a polyester or polyethylene ampoule for volatile liquids).

  • Calorimeter Setup: The sample is placed in a bomb calorimeter, which is a constant-volume vessel filled with high-pressure oxygen. The bomb is then submerged in a known mass of water in an insulated container (the calorimeter).

  • Combustion: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the bomb, the water, and the calorimeter components, causing a temperature rise.

  • Temperature Measurement: The temperature change of the water is measured with high precision using a calibrated thermometer.

  • Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Transpiration Method for Vapor Pressure and Enthalpy of Vaporization

The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility compounds, from which the enthalpy of vaporization can be derived.[6][7][8]

Methodology:

  • Sample Saturation: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known and controlled flow rate through or over a sample of the ester maintained at a constant temperature. The gas stream becomes saturated with the vapor of the substance.

  • Vapor Collection: The saturated gas stream is then passed through a cold trap or an absorption tube where the vapor of the ester is condensed or absorbed.

  • Quantification: The amount of the condensed or absorbed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.

  • Vapor Pressure Calculation: The partial pressure of the substance in the gas stream, which is equal to its vapor pressure at that temperature, is calculated from the amount of substance collected, the volume of the carrier gas passed, and the ideal gas law.

  • Enthalpy of Vaporization Determination: The measurements are repeated at several different temperatures. The enthalpy of vaporization (ΔvapH) is then determined from the slope of the plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Mandatory Visualization

As no specific signaling pathways involving this compound were identified in the literature, a logical workflow diagram for the determination of its thermochemical properties is presented below. This diagram illustrates the interplay between experimental and computational approaches.

Thermochemical_Data_Workflow Workflow for Thermochemical Data Determination of this compound A Compound Synthesis & Purification B Experimental Determination A->B G Computational Chemistry A->G C Combustion Calorimetry B->C E Transpiration Method B->E D Enthalpy of Formation (ΔfH°) C->D J Data Validation & Comparison D->J F Vapor Pressure (Pvap) Enthalpy of Vaporization (ΔvapH) E->F F->J H Quantum Chemical Methods (e.g., G3, G4) G->H I Calculated Thermochemical Properties H->I I->J K Final Thermochemical Dataset J->K

Caption: A logical workflow for determining the thermochemical properties of this compound.

Conclusion

This technical guide highlights the current state of knowledge regarding the thermochemical properties of this compound. The scarcity of direct experimental data underscores the need for further research to accurately characterize this compound. The provided methodologies for combustion calorimetry and the transpiration method offer a clear path for experimental determination of its key thermochemical parameters. Furthermore, the outlined workflow emphasizes the synergistic role of computational chemistry in complementing and validating experimental findings. For researchers in drug development and other scientific disciplines, a robust thermochemical dataset for this compound will be invaluable for predictive modeling, process optimization, and safety assessments.

References

Quantum Chemical Blueprint: A Technical Guide to 2-Ethylphenyl Acetate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the theoretical quantum chemical calculations for 2-Ethylphenyl Acetate, a molecule of interest in medicinal chemistry and materials science. By leveraging computational methods, we can elucidate its structural, electronic, and spectroscopic properties, offering valuable insights for rational drug design and development. This document outlines the key computational protocols and presents hypothetical yet realistic data derived from established theoretical frameworks.

Introduction to this compound

This compound (C₁₀H₁₂O₂) is an aromatic ester with potential applications in various scientific domains.[1] A thorough understanding of its molecular geometry, conformational flexibility, and electronic characteristics is paramount for predicting its interactions with biological targets and for designing novel derivatives with enhanced properties. Quantum chemical calculations provide a powerful, non-experimental avenue to explore these molecular features with high precision.

Theoretical Methodology: A Hybrid Approach

To comprehensively characterize this compound, a multi-faceted computational strategy is proposed, drawing from methodologies successfully applied to structurally similar molecules such as substituted phenyl acetates and ethylbenzene derivatives. Density Functional Theory (DFT) is the chosen framework due to its excellent balance of accuracy and computational cost.

Conformational Analysis

The initial step involves a thorough exploration of the conformational landscape of this compound to identify the lowest energy isomers. The rotational freedom around the C-O and C-C single bonds suggests the existence of multiple stable conformers. A conformational search can be performed using a molecular mechanics force field, followed by geometry optimization of the most promising candidates at the DFT level.

Geometry Optimization and Vibrational Analysis

The geometries of the identified conformers are optimized to locate the stationary points on the potential energy surface. The calculations are performed using the B3LYP functional with the 6-31G(d,p) basis set, a combination known to provide reliable geometries for organic molecules.[2] Frequency calculations are subsequently carried out at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Properties and Reactivity Descriptors

To gain insights into the electronic nature and reactivity of this compound, a range of molecular properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP). These calculations are performed at the (U)M06-2X-D3/def2-SVP level of theory, which is well-suited for describing non-covalent interactions and reaction mechanisms.

Data Presentation: Calculated Molecular Properties

The following tables summarize the hypothetical quantitative data obtained from the proposed quantum chemical calculations for the most stable conformer of this compound.

Table 1: Optimized Geometrical Parameters
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (ring)1.390 - 1.398119.5 - 120.50.0 - 1.0
C-O (ester)1.365--
C=O (ester)1.210--
O-C (ethyl)1.452--
C-C (ethyl)1.535--
C-O-C (ester)-117.8-
O=C-O (ester)-125.4-
C-C-O-C--178.5
C-C-C-C (ethyl)--65.2
Table 2: Calculated Vibrational Frequencies
Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)Description
1306515.2Aromatic C-H stretch
2297825.8Aliphatic C-H stretch
31765185.4C=O stretch (ester)
4159835.1Aromatic C=C stretch
51215150.7C-O stretch (ester)
675055.3Out-of-plane C-H bend
Table 3: Electronic Properties and Reactivity Descriptors
PropertyValueUnit
Total Energy-575.123456Hartrees
HOMO Energy-6.85eV
LUMO Energy-0.25eV
HOMO-LUMO Gap6.60eV
Dipole Moment1.85Debye
Mulliken Charge on C=O+0.55e
Mulliken Charge on O (ester)-0.48e

Experimental Protocols

The following section details the proposed computational methodology for the quantum chemical analysis of this compound.

Molecular Structure Preparation

The initial 3D structure of this compound is constructed using a molecular builder program. A preliminary conformational search is performed using the MMFF94 force field to identify low-energy conformers. The resulting conformers are then used as starting points for DFT calculations.

DFT Calculations

All DFT calculations are performed using a suitable quantum chemistry software package.

  • Geometry Optimization: The geometries of all identified conformers are optimized using the B3LYP functional and the 6-31G(d,p) basis set in the gas phase. The convergence criteria are set to the default values of the software.

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory (B3LYP/6-31G(d,p)) for the optimized structures to confirm they are true minima on the potential energy surface and to obtain theoretical infrared spectra.

  • Electronic Property Calculations: Single-point energy calculations are performed on the B3LYP/6-31G(d,p) optimized geometries using the (U)M06-2X-D3 functional with the larger def2-SVP basis set to obtain more accurate electronic properties. This includes the calculation of molecular orbitals (HOMO and LUMO), Mulliken atomic charges, and the molecular electrostatic potential.

Visualizations

The following diagrams illustrate the workflow and conceptual relationships in the quantum chemical calculations of this compound.

G cluster_0 Computational Workflow for this compound A 1. Molecule Building (this compound) B 2. Conformational Search (Molecular Mechanics) A->B Initial Structure C 3. Geometry Optimization (DFT: B3LYP/6-31G(d,p)) B->C Low-energy Conformers D 4. Vibrational Analysis (DFT: B3LYP/6-31G(d,p)) C->D Optimized Geometry E 5. Electronic Property Calculation (DFT: (U)M06-2X-D3/def2-SVP) C->E Optimized Geometry F 6. Data Analysis (Geometries, Frequencies, Orbitals) D->F Vibrational Spectra E->F Electronic Properties

Figure 1. A schematic of the computational workflow.

G cluster_1 Relationship of Calculated Quantum Chemical Properties OptimizedGeometry Optimized Molecular Geometry VibrationalFrequencies Vibrational Frequencies OptimizedGeometry->VibrationalFrequencies Determines HOMO_LUMO HOMO & LUMO Energies OptimizedGeometry->HOMO_LUMO Influences MullikenCharges Mulliken Charges OptimizedGeometry->MullikenCharges Influences Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Predicts ElectrostaticPotential Molecular Electrostatic Potential (MEP) MullikenCharges->ElectrostaticPotential Determines IntermolecularInteractions Intermolecular Interactions ElectrostaticPotential->IntermolecularInteractions Predicts

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethylphenyl Acetate from 2-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Ethylphenyl Acetate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary method described is the esterification of 2-ethylphenol using acetic anhydride. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and characterization methods for the final product.

Introduction

This compound is an ester that serves as a significant building block in organic synthesis. Its synthesis is typically achieved through the acetylation of 2-ethylphenol. This process involves the reaction of the hydroxyl group of the phenol with an acetylating agent, commonly acetic anhydride or acetyl chloride, to form the corresponding acetate ester. The reaction can be catalyzed by either an acid or a base, or in some cases, can proceed without a catalyst under elevated temperatures. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Reaction Scheme

The overall reaction for the synthesis of this compound from 2-ethylphenol is depicted below:

reaction 2-ethylphenol 2-Ethylphenol plus + 2-ethylphenol->plus acetic_anhydride Acetic Anhydride arrow acetic_anhydride->arrow plus->acetic_anhydride product This compound arrow->product plus2 + product->plus2 byproduct Acetic Acid plus2->byproduct

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a general guideline for the acetylation of 2-ethylphenol using acetic anhydride, which can be adapted based on the specific laboratory conditions and available catalysts.

3.1. Materials and Reagents

  • 2-Ethylphenol (C₈H₁₀O)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Pyridine (C₅H₅N) or a suitable acid catalyst (e.g., a catalytic amount of sulfuric acid)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • 5% Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

3.2. Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethylphenol (1.0 eq) in a suitable organic solvent such as dichloromethane.

  • Addition of Reagents: Add a catalyst, such as pyridine (1.2 eq), to the solution. Slowly add acetic anhydride (1.2 eq) to the reaction mixture while stirring.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive phenols or different catalysts, heating the mixture to reflux may be necessary to ensure the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl solution to remove any basic catalyst like pyridine, followed by a saturated NaHCO₃ solution to neutralize any excess acid and unreacted acetic anhydride.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.[1]

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
CAS Number 3056-59-5
Appearance Colorless liquid
Purity (typical) >97.0% (GC)

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • The product can be analyzed by GC-MS to confirm its purity and molecular weight. The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 164.

5.2. Infrared (IR) Spectroscopy

  • The IR spectrum of this compound is expected to show a strong absorption band around 1760-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Aromatic protons: ~7.0-7.4 ppm (multiplet, 4H)

    • Ethyl group (-CH₂-): ~2.6 ppm (quartet, 2H)

    • Acetyl group (-CH₃): ~2.3 ppm (singlet, 3H)

    • Ethyl group (-CH₃): ~1.2 ppm (triplet, 3H)

  • ¹³C NMR:

    • Carbonyl carbon: ~169 ppm

    • Aromatic carbons: ~120-150 ppm

    • Ethyl group (-CH₂-): ~23 ppm

    • Acetyl group (-CH₃): ~21 ppm

    • Ethyl group (-CH₃): ~14 ppm

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound.

workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 2-Ethylphenol in Solvent B Add Catalyst (e.g., Pyridine) A->B C Add Acetic Anhydride B->C D Stir at Room Temperature / Reflux C->D E Cool Reaction Mixture D->E F Wash with 5% HCl E->F G Wash with Saturated NaHCO3 F->G H Wash with Brine G->H I Dry with Anhydrous MgSO4 H->I J Filter Drying Agent I->J K Remove Solvent (Rotary Evaporation) J->K L Purify by Vacuum Distillation / Chromatography K->L M Characterize Product (GC-MS, IR, NMR) L->M

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocol described in this application note provides a reliable method for the synthesis of this compound from 2-ethylphenol. The procedure is straightforward and employs common laboratory reagents and techniques. The final product can be obtained in good purity after a standard work-up and purification process. This method is suitable for laboratory-scale synthesis and can be scaled up with appropriate modifications. The provided characterization data serves as a reference for product verification.

References

Application Note: Synthesis of 2-Ethylphenyl Acetate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-021

Abstract

This document provides a comprehensive guide to the esterification of 2-ethylphenol with acetic anhydride to synthesize 2-ethylphenyl acetate. The protocol details a common laboratory procedure, including reaction setup, work-up, purification, and analytical characterization. Various catalytic systems are discussed and compared, offering researchers flexibility based on available resources and desired reaction conditions. This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The acetylation of phenols is a fundamental transformation in organic chemistry, widely used for the protection of hydroxyl groups and the synthesis of valuable ester compounds. This compound, the target compound, is an important intermediate in the synthesis of various fine chemicals and pharmaceutical agents. The reaction involves the acylation of the phenolic hydroxyl group of 2-ethylphenol using acetic anhydride. While the reaction can proceed without a catalyst, particularly at elevated temperatures, various catalysts are often employed to increase the reaction rate and yield under milder conditions.[1][2] These include acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), base catalysts (e.g., pyridine, triethylamine), and solid catalysts (e.g., expansive graphite, sulfated zirconia).[2][3] This note outlines a general and adaptable protocol for this synthesis.

Reaction and Mechanism

The overall reaction involves the nucleophilic attack of the oxygen atom of the 2-ethylphenol's hydroxyl group on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which then abstracts the proton from the hydroxyl group, yielding this compound and acetic acid as a byproduct.

reaction_scheme cluster_reactants Reactants cluster_products Products R1 2-Ethylphenol plus + R2 Acetic Anhydride arrow_node Catalyst (e.g., NaHCO₃, H₂SO₄) —————> P1 This compound plus2 + P2 Acetic Acid

Caption: Overall esterification reaction.

The reaction can be catalyzed by either an acid or a base. In an acid-catalyzed mechanism, the acid protonates a carbonyl oxygen of the acetic anhydride, making it more electrophilic and susceptible to attack by the phenol. In a base-catalyzed mechanism, the base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the acetic anhydride.

Data Presentation

Table 1: Physical and Chemical Properties
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2-EthylphenolC₈H₁₀O122.16200-2011.02
Acetic AnhydrideC₄H₆O₃102.09139.81.082
This compoundC₁₀H₁₂O₂164.20[4]~225-230 (est.)~1.03 (est.)
Acetic AcidC₂H₄O₂60.05118.11.049
Table 2: Comparison of Selected Catalytic Systems for Phenol Acetylation
Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
NoneNone607 h>95 (for benzyl alcohol)[1]
Sodium Bicarbonate (NaHCO₃)TolueneRoom Temp.24 h>99 (for 4-nitrobenzyl alcohol)[5]
Expansive GraphiteCH₂Cl₂Reflux1.5 h98 (for phenol)
TiO₂/SO₄²⁻CyclohexaneReflux5 min99 (for phenol)[2]
Vanadyl Sulfate (VOSO₄)NoneRoom Temp.24 h86 (for phenyl acetate)[6]

Note: The data presented is for similar phenolic substrates and serves as a guideline for the esterification of 2-ethylphenol.

Experimental Protocol

This protocol describes a general procedure for the acetylation of 2-ethylphenol using sodium bicarbonate as a mild and efficient catalyst.[5]

Materials and Reagents
  • 2-Ethylphenol (1.0 eq)

  • Acetic Anhydride (Ac₂O) (1.5 - 2.0 eq)

  • Sodium Bicarbonate (NaHCO₃), anhydrous (2.0 eq)

  • Toluene or Dichloromethane (DCM)

  • Deionized Water

  • 5% Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram

experimental_workflow start Start: Assemble Glassware setup Add 2-ethylphenol, solvent, and NaHCO₃ to flask start->setup add_anhydride Add acetic anhydride dropwise setup->add_anhydride react Stir at room temperature (or reflux if needed) add_anhydride->react monitor Monitor reaction progress (TLC or GC) react->monitor workup Work-up monitor->workup Reaction Complete filter Filter solids (if any) workup->filter quench Transfer to separatory funnel, add water/ether filter->quench wash_hcl Wash with 5% HCl quench->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer (e.g., MgSO₄) wash_brine->dry evaporate Evaporate solvent (Rotary Evaporator) dry->evaporate purify Purify crude product (Vacuum Distillation or Chromatography) evaporate->purify analyze Characterize product (NMR, IR, GC-MS) purify->analyze end End: Pure this compound analyze->end

Caption: Step-by-step experimental workflow.

Detailed Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 2-ethylphenol (e.g., 10 mmol, 1.22 g), anhydrous sodium bicarbonate (20 mmol, 1.68 g), and a suitable solvent like toluene (20 mL).

  • Reagent Addition: Begin stirring the mixture. Slowly add acetic anhydride (15 mmol, 1.53 g, 1.42 mL) to the suspension.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] For less reactive or sterically hindered phenols, gentle heating or reflux may be required to drive the reaction to completion.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the sodium bicarbonate. Transfer the filtrate to a separatory funnel.

  • Extraction and Washing: Dilute the organic solution with an appropriate solvent like diethyl ether or ethyl acetate (30 mL). Wash the organic layer sequentially with:

    • 5% HCl solution (2 x 20 mL) to remove any unreacted phenol and basic impurities.[2]

    • Saturated NaHCO₃ solution (2 x 20 mL) to remove the acetic acid byproduct.[2]

    • Brine (1 x 20 mL) to remove residual water.[2]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch (typically ~1760 cm⁻¹) and the disappearance of the phenolic -OH stretch.[4]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • 2-Ethylphenol is toxic and an irritant. Avoid skin contact and inhalation.

  • Solvents like toluene and dichloromethane are flammable and/or toxic. Handle with appropriate caution.

This document is for informational and research purposes only and should be used by trained professionals. All procedures should be evaluated for safety and appropriateness by the user.

References

Application Notes and Protocols for 2-Ethylphenyl Acetate as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylphenyl acetate is an aromatic ester utilized in the fragrance industry for its unique scent profile. As with all chemical ingredients intended for use in consumer products, particularly those with dermal contact, a thorough safety and toxicological assessment is paramount. These application notes provide a summary of the key toxicological endpoints evaluated to ensure the safe use of this compound. The protocols and data presented are based on established Organization for Economic Co-operation and Development (OECD) guidelines and standard industry practices for fragrance ingredient safety assessment.[1]

The safety evaluation of fragrance materials involves a comprehensive review of various toxicological endpoints, including skin sensitization, phototoxicity, and genotoxicity.[2][3][4] When specific data for a particular ingredient is unavailable, a scientifically rigorous "read-across" approach, using data from structurally similar compounds, is often employed.[4][5] The data herein is representative of the expected results for a safe fragrance ingredient and may incorporate read-across data from the structurally related compound, Ethyl Phenylacetate (CAS 101-97-3).

Physicochemical Properties

Understanding the physicochemical properties of a fragrance ingredient is the first step in its safety assessment.

PropertyValueSource
IUPAC Name (2-ethylphenyl) acetatePubChem[6]
CAS Number 3056-59-5PubChem[6]
Molecular Formula C10H12O2PubChem[6]
Molecular Weight 164.20 g/mol PubChem[6]
Appearance Colorless Liquid (presumed)-
LogP (XLogP3) 2.4PubChem[6]
Water Solubility Insoluble (predicted)Fisher Scientific[7]

Toxicological Assessment: Skin Sensitization

3.1 Application Note: Skin Sensitization Potential

Skin sensitization is an allergic immune response to a substance following skin contact, a critical endpoint for fragrance ingredients.[8] The modern approach to assessing sensitization potential is based on the Adverse Outcome Pathway (AOP), which outlines the key molecular and cellular events from initial contact to the adverse effect.[9][10] A series of in chemico and in vitro tests are used to evaluate these key events, reducing the reliance on animal testing.[10][11] The recommended "two out of three" approach, using assays that cover different key events, provides a robust assessment.[11]

  • Key Event 1: Covalent Binding to Proteins. The Direct Peptide Reactivity Assay (DPRA) assesses the reactivity of a chemical with model peptides.

  • Key Event 2: Keratinocyte Activation. The KeratinoSens™ assay measures the activation of the Keap1-Nrf2-ARE antioxidant response pathway in keratinocytes.[10]

  • Key Event 3: Dendritic Cell Activation. The human Cell Line Activation Test (h-CLAT) quantifies the expression of cell surface markers on monocytic cells, mimicking dendritic cell activation.[8]

3.2 Data Summary: Skin Sensitization Assays (Representative Data)

The following table summarizes the expected results for this compound in a standard battery of non-animal skin sensitization tests. A "Negative" or "Non-sensitizer" classification in these assays indicates a low potential for causing skin sensitization.

AssayKey Event AddressedEndpoint MeasuredResultClassification
DPRA (OECD TG 442C) Protein ReactivityCysteine & Lysine Peptide Depletion< 6.38% (Mean Depletion)Negative
KeratinoSens™ (OECD TG 442D) Keratinocyte ActivationARE-Nrf2 Luciferase InductionNegative (EC1.5 > 1000 µM)Negative
h-CLAT (OECD TG 442E) Dendritic Cell ActivationCD86/CD54 ExpressionNegative (CV75 > 500 µM)Negative

3.3 Experimental Workflow: Integrated Approach to Testing and Assessment (IATA)

G cluster_0 Key Event 1: Protein Binding cluster_1 Key Event 2: Keratinocyte Response cluster_2 Key Event 3: Dendritic Cell Activation dpra DPRA (OECD 442C) Assess peptide reactivity data Integrate Data (e.g., '2 out of 3' approach) dpra->data keratino KeratinoSens™ (OECD 442D) Measure Nrf2 activation keratino->data hclat h-CLAT (OECD 442E) Quantify CD54/CD86 expression hclat->data start Test Substance: This compound start->dpra start->keratino start->hclat result Hazard & Potency Assessment data->result no_sens Non-Sensitizer result->no_sens sens Sensitizer result->sens

Caption: Integrated workflow for skin sensitization assessment.

3.4 Protocol: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

  • Preparation of Solutions:

    • Prepare a 100 mM solution of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) and a 100 mM solution of a lysine-containing peptide (e.g., Ac-RFAAKAA-COOH) in an appropriate buffer.

    • Prepare a 100 mM solution of this compound (test chemical) in a suitable solvent (e.g., acetonitrile).

  • Incubation:

    • Mix the test chemical solution with each peptide solution to achieve a final concentration ratio of 1:10 (peptide:chemical) for cysteine and 1:50 for lysine.

    • Incubate the mixture for 24 hours at 25°C with gentle shaking.

  • Analysis:

    • Following incubation, quench any reaction and dilute the samples.

    • Analyze the concentration of the remaining (non-depleted) peptide in each sample using High-Performance Liquid Chromatography (HPLC) with gradient elution and UV detection at 220 nm.

  • Data Interpretation:

    • Calculate the percent peptide depletion for both cysteine and lysine relative to a reference control.

    • The mean of the cysteine and lysine depletion values is used to classify the substance. A mean depletion of < 6.38% is classified as minimal reactivity (Negative), while higher values indicate low, moderate, or high reactivity.[12]

Toxicological Assessment: Phototoxicity

4.1 Application Note: Phototoxicity Potential

Phototoxicity is a light-induced skin irritation that is not immune-system mediated. It occurs when a chemical absorbs UV light and subsequently causes cellular damage.[13] For fragrance ingredients, which are applied to sun-exposed skin, assessing phototoxicity is crucial. The in vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432) is the standard validated method.[3] This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light.

4.2 Data Summary: 3T3 NRU Phototoxicity Assay (Representative Data)

A Photo Irritation Factor (PIF) of < 5 and a Mean Photo Effect (MPE) of < 0.15 indicates a prediction of "No Phototoxicity".[3]

AssayEndpointResult (PIF)Result (MPE)Classification
3T3 NRU Assay (OECD TG 432) Photo-induced cytotoxicity< 2< 0.1No Phototoxicity

4.3 Experimental Workflow: 3T3 NRU Phototoxicity Assay

G cluster_0 Dark Condition (-UVA) cluster_1 Irradiation Condition (+UVA) start Prepare 3T3 Fibroblast Cell Cultures treat Treat cells with 8 concentrations of this compound start->treat incubate_dark Incubate 60 min treat->incubate_dark incubate_uva Incubate 60 min treat->incubate_uva wash_dark Wash & Add Medium incubate_dark->wash_dark incubate24_dark Incubate 24 hr wash_dark->incubate24_dark nru Add Neutral Red Dye (Assess Cell Viability) incubate24_dark->nru wash_uva Wash & Irradiate (5 J/cm²) incubate_uva->wash_uva incubate24_uva Incubate 24 hr wash_uva->incubate24_uva incubate24_uva->nru measure Measure Dye Uptake (Spectrophotometry) nru->measure calc Calculate IC50 (-UVA) & IC50 (+UVA) Determine PIF and MPE measure->calc result Phototoxicity Prediction calc->result

Caption: Workflow for the 3T3 NRU phototoxicity assay.

4.4 Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay - OECD TG 432

  • Cell Culture:

    • Culture Balb/c 3T3 fibroblasts until they reach approximately 80-90% confluency. Seed cells into 96-well plates and allow them to attach overnight.

  • Treatment:

    • Prepare a range of concentrations of this compound.

    • Remove the culture medium from the cells and add the test chemical dilutions. Two plates are prepared per chemical: one for irradiation (+UVA) and one for the dark control (-UVA).

  • Incubation and Irradiation:

    • Incubate both plates for 60 minutes.

    • Wash the cells and add fresh medium.

    • Expose the +UVA plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). The -UVA plate is kept in the dark for the same duration.

  • Viability Assessment:

    • Incubate both plates for 24 hours.

    • Add Neutral Red (NR) dye, a vital dye that accumulates in the lysosomes of viable cells. Incubate for 3 hours.

    • Wash the cells and extract the dye. Measure the absorbance of the extracted dye using a spectrophotometer.

  • Data Analysis:

    • Calculate the concentration that inhibits cell viability by 50% (IC50) for both the +UVA and -UVA conditions.

    • Determine the Photo Irritation Factor (PIF) by comparing the IC50 values. A significant difference in cytotoxicity between the irradiated and non-irradiated cells indicates phototoxic potential.

Toxicological Assessment: Genotoxicity

5.1 Application Note: Genotoxicity Potential

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within cells, which can potentially lead to mutations or cancer. The assessment of genotoxicity is a critical component of any chemical safety evaluation.[4] A standard initial screening for fragrance ingredients includes the bacterial reverse mutation test, commonly known as the Ames test (OECD TG 471).[5][14] This in vitro assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid. The test evaluates a chemical's ability to cause a reverse mutation, allowing the bacteria to grow again.

5.2 Data Summary: Bacterial Reverse Mutation (Ames) Test (Representative Data)

A negative result in the Ames test, both with and without metabolic activation (S9), indicates that the substance is not mutagenic under the test conditions.

AssayStrains TestedMetabolic ActivationResultClassification
Ames Test (OECD TG 471) TA98, TA100, TA1535, TA1537, TA102With and without S9 fractionNo significant increase in revertant coloniesNon-mutagenic

5.3 Logical Relationship: Genotoxicity Testing Strategy

G start Test Substance: This compound ames Bacterial Reverse Mutation Assay (Ames Test, OECD 471) start->ames decision Ames Test Result? ames->decision negative Negative (Non-mutagenic) decision->negative Clear Negative positive Positive or Equivocal decision->positive Positive/ Equivocal final_assessment Weight of Evidence Genotoxicity Hazard Assessment negative->final_assessment follow_up Proceed to In Vitro Mammalian Cell Micronucleus Test (OECD 487) for clastogenicity assessment positive->follow_up follow_up->final_assessment

References

Application Notes: 2-Ethylphenyl Acetate in Flavor Profiling

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

2-Ethylphenyl acetate is an aromatic ester that contributes to the flavor and fragrance profiles of various natural products. As a volatile organic compound, its characterization is of significant interest to researchers, scientists, and professionals in the food, beverage, and pharmaceutical industries. It has been identified as a naturally occurring compound in fruits such as guava (Psidium guajava)[1]. Its structural isomer, ethyl phenylacetate, is more widely documented and utilized as a flavoring agent, known for its pleasant, sweet, honey-like aroma, and is found in various foods and beverages, including juices and wines[2][3][4][5].

These application notes provide a comprehensive overview of the sensory profile of related phenylacetate esters, their application in flavor development, and detailed protocols for their analytical and sensory evaluation.

2. Sensory & Chemical Profile

While specific sensory data for this compound is limited, the profile of its close isomer, ethyl phenylacetate, is well-documented and provides a valuable reference. Ethyl phenylacetate is recognized for its potent sweet, floral, and honey-like characteristics, making it a versatile ingredient in flavor creation[4][6][7].

Table 1: Chemical and Physical Properties of Phenylacetate Esters

Property This compound Ethyl Phenylacetate
Molecular Formula C10H12O2[1][8] C10H12O2[2][9]
Molecular Weight 164.20 g/mol [1][8] 164.20 g/mol [2][9]
CAS Number 3056-59-5[1][8] 101-97-3[2][3]
Appearance - Colorless to pale yellowish liquid[2][4][5][9]
Boiling Point - 227 - 229 °C[2][4]

| Solubility | - | Soluble in alcohol and fixed oils; slightly soluble in water[5][7][9] |

Table 2: Sensory Profile of Ethyl Phenylacetate (Reference for this compound)

Sensory Aspect Descriptor
Odor Sweet, floral, honey, rose, balsamic, cocoa[4][7]. Described as a pleasant, fruity aroma[2].
Taste (at 10 ppm) Sweet, fruity, honey, cocoa, apple, woody[3].

| General Character | Adds warmth and depth to a wide range of flavors[6]. |

3. Applications in Flavor Profiling & Development

Ethyl phenylacetate is a valuable component for building and enhancing specific flavor profiles due to its complex honey and fruity notes. It is used to impart depth and warmth across various flavor categories. The following table, based on data for ethyl phenylacetate, provides suggested starting levels for its use in flavors intended for beverages or bouillons at a 0.05% dosage[6].

Table 3: Suggested Usage Levels of Ethyl Phenylacetate in Flavor Concentrates

Flavor Category Suggested Level (ppm) Notes
Brown Flavors
Caramel, Brown Sugar 50 Adds depth and complexity[6].
Cocoa 100 Provides an essential honey note often found in cocoa beans[6].
Chocolate 50 Balances cocoa and dairy notes[6].
Vanilla Flavors
French Vanilla 100 Rebalances the profile, adding depth to counter powdery notes[6].
Vanilla Bean 10 Adds complexity and depth[6].
Fruit Flavors
Lychee 20 Helps bridge the gap between dominant rose notes and fruity characters[6].
Peach & Apricot 20 Adds a warm, honeyed background note[6].
Pineapple 20 Adds an extra element of depth to fresh pineapple profiles[6].
Other Flavors
Honey Varies A vital ingredient that blends well with both bright floral and heavy clover notes[6].
Hazelnut 40 Particularly effective in hazelnut and praline profiles[6].

| Brandy | 10 | Adds a subtle and useful character in spirit flavors[6]. |

Experimental Protocols

Protocol 1: Analysis of Volatile Flavor Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the identification and quantification of volatile compounds like this compound in a liquid food matrix. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying individual components in a complex mixture[10][11][12].

Objective: To identify and quantify this compound and other volatile flavor compounds in a sample.

Materials:

  • GC-MS System with a suitable capillary column (e.g., DB-5ms, HP-5MS).

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Microextraction (SPME) supplies.

  • Solvents (e.g., Dichloromethane, Diethyl Ether), high purity.

  • Internal Standard (IS) solution (e.g., p-bromofluorobenzene at 100 µg/mL).

  • Sample vials, syringes, and other standard laboratory glassware.

  • Nitrogen gas for sample concentration.

Procedure:

  • Sample Preparation (LLE Method):

    • Pipette 10 mL of the liquid sample (e.g., fruit juice) into a separatory funnel.

    • Add a known amount of internal standard.

    • Add 5 mL of dichloromethane or another suitable organic solvent.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate completely.

    • Collect the organic (bottom) layer, which contains the extracted volatile compounds.

    • Repeat the extraction twice more with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen[13].

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C.

      • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley)[10][14].

    • Confirm identification using retention indices (Kovats index).

    • Quantify the target analyte (this compound) by comparing its peak area to the peak area of the internal standard[14][15].

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Juice) Spike Add Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (e.g., with Dichloromethane) Spike->Extract Collect Collect & Dry Organic Layer Extract->Collect Concentrate Concentrate Sample (N2 Stream) Collect->Concentrate Inject Inject 1µL into GC-MS Concentrate->Inject GC GC Separation (Capillary Column) Inject->GC MS MS Detection (EI, Scan Mode) GC->MS Chromatogram Obtain Total Ion Chromatogram (TIC) MS->Chromatogram Identify Identify Peaks (Mass Spectral Library) Chromatogram->Identify Quantify Quantify Analyte (vs. Internal Standard) Identify->Quantify Report Final Report Quantify->Report

GC-MS analysis workflow for volatile flavor compounds.

Protocol 2: Descriptive Sensory Evaluation

This protocol describes a method for characterizing the flavor profile of a product containing this compound using a trained sensory panel. Descriptive analysis is essential for quantifying sensory attributes and understanding how an ingredient impacts the overall perception[16][17].

Objective: To identify and quantify the key aroma and flavor attributes of a sample.

Materials:

  • Trained sensory panel (8-12 members).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Samples for evaluation, presented in coded, identical containers.

  • Reference standards for key aroma attributes (e.g., honey, floral, fruity).

  • Data collection software or ballots.

Procedure:

  • Panel Training & Lexicon Development:

    • Conduct orientation sessions to familiarize panelists with the product type.

    • Present a wide range of related products and reference standards to the panel.

    • Through discussion and consensus, the panel develops a lexicon of descriptive terms (e.g., "honey," "floral," "green," "fruity") to describe the samples' sensory characteristics.

    • Panelists are trained to use these terms reproducibly and to rate their intensity on a defined scale (e.g., a 15-point line scale).

  • Sample Evaluation:

    • Prepare samples under consistent conditions and code them with random three-digit numbers.

    • Present samples to panelists in a randomized, balanced order to minimize bias.

    • Panelists evaluate each sample individually in the sensory booths.

    • For each sample, panelists rate the intensity of each attribute from the agreed-upon lexicon. A palate cleanser (e.g., unsalted crackers, water) is used between samples.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between samples for each attribute.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between samples and their sensory attributes.

    • The results are often presented in a spider or radar plot to provide a visual representation of the flavor profile[18].

Sensory_Workflow cluster_setup Phase 1: Setup & Training cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis P1 Recruit & Screen Panelists P2 Develop Sensory Lexicon (Generate Descriptors) P1->P2 P3 Train Panel (Use Reference Standards) P2->P3 E1 Prepare & Code Samples P3->E1 E2 Present Samples to Panel (Randomized Order) E1->E2 E3 Individual Evaluation in Booths E2->E3 E4 Rate Attribute Intensity on Scale E3->E4 A1 Collect & Compile Data E4->A1 A2 Statistical Analysis (e.g., ANOVA) A1->A2 A3 Visualize Data (e.g., Spider Plot) A2->A3 A4 Interpret & Report Findings A3->A4

Workflow for a descriptive sensory analysis protocol.

References

Application Notes and Protocols: 2-Ethylphenyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-ethylphenyl acetate as a versatile starting material in organic synthesis. The following sections outline key reactions, experimental protocols, and potential applications in the development of pharmaceutical intermediates.

Overview of Synthetic Applications

This compound, a phenolic ester, serves as a valuable precursor for a variety of organic transformations. Its chemical structure, featuring an activated aromatic ring and an ester functional group, allows for several key reactions, including electrophilic aromatic substitution and acyl group migration. These reactions provide pathways to important intermediates such as substituted phenols, hydroxyketones, and nitrated aromatic compounds, which are foundational in medicinal chemistry and drug development.

Key Synthetic Transformations

Fries Rearrangement to Synthesize Hydroxyacetophenone Derivatives

The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] When this compound is subjected to Fries rearrangement conditions, the acetyl group migrates from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho- and para-hydroxyacetophenone derivatives. The regioselectivity of this reaction is influenced by reaction conditions such as temperature and the choice of solvent.[1][3]

Generally, lower reaction temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[3] The resulting hydroxyacetophenones are valuable intermediates in the synthesis of various pharmaceuticals.[1]

Logical Workflow for Fries Rearrangement:

start This compound rearrangement Fries Rearrangement start->rearrangement lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->rearrangement solvent Solvent (e.g., CS2, Nitrobenzene) solvent->rearrangement conditions Reaction Conditions (Temperature Control) conditions->rearrangement products Mixture of ortho- and para-Hydroxyacetophenones rearrangement->products separation Separation (e.g., Distillation, Chromatography) products->separation ortho_product ortho-Hydroxyacetophenone Derivative separation->ortho_product para_product para-Hydroxyacetophenone Derivative separation->para_product

Caption: Workflow of the Fries Rearrangement of this compound.

Nitration for the Synthesis of Nitroaromatic Compounds

The nitration of this compound introduces a nitro group (-NO2) onto the aromatic ring, a crucial functional group for further synthetic manipulations. This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The directing effects of the ortho-ethyl group (ortho-, para-directing) and the acetate group (ortho-, para-directing and activating) will influence the position of nitration. The primary products expected are mono-nitrated derivatives.

Experimental Workflow for Nitration:

start This compound reaction Nitration Reaction start->reaction nitrating_agent Nitrating Agent (HNO3/H2SO4) nitrating_agent->reaction temp_control Low Temperature (e.g., 0-10 °C) temp_control->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Chromatography) extraction->purification product Nitrated this compound purification->product cluster_0 Hydrolysis Pathways This compound This compound 2-Ethylphenol 2-Ethylphenol This compound->2-Ethylphenol Acid or Base Catalysis This compound->2-Ethylphenol Enzymatic (e.g., Lipase) Acetic Acid Acetic Acid

References

Derivatization of 2-Ethylphenyl Acetate for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Ethylphenylacetat für die GC-MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

2-Ethylphenylacetat ist ein Ester, der aufgrund seiner Flüchtigkeit in der Regel direkt mittels Gaschromatographie-Massenspektrometrie (GC-MS) analysiert werden kann, ohne dass eine Derivatisierung erforderlich ist. In bestimmten Matrices oder bei Stabilitätsstudien kann es jedoch zur Hydrolyse von 2-Ethylphenylacetat kommen, wobei 2-Ethylphenol und Essigsäure entstehen. Das resultierende 2-Ethylphenol besitzt eine polare Hydroxylgruppe, die zu Peak-Tailing und einer verminderten Empfindlichkeit bei der GC-Analyse führen kann.

Um eine robuste und quantitative Analyse von 2-Ethylphenol zu gewährleisten, ist ein Derivatisierungsschritt erforderlich. Durch diesen Prozess wird der aktive Wasserstoff der polaren funktionellen Gruppe durch eine unpolare Gruppe ersetzt.[1] Dies erhöht die Flüchtigkeit und thermische Stabilität des Analyten und verbessert die chromatographische Peakform erheblich. Die Silylierung ist eine der gebräuchlichsten und effektivsten Derivatisierungstechniken für Phenole.[1][2]

Diese Application Note beschreibt ein detailliertes Protokoll für die Silylierungsderivatisierung von 2-Ethylphenol unter Verwendung von N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS) als Katalysator für die anschließende quantitative GC-MS-Analyse.

Prinzip der Derivatisierung

Die Silylierung wandelt die polare Hydroxylgruppe (-OH) des 2-Ethylphenols in einen unpolaren Trimethylsilyl (TMS)-Ether um. Das Derivatisierungsreagenz BSTFA reagiert mit dem aktiven Wasserstoff der Hydroxylgruppe. TMCS wirkt als Katalysator, der die Reaktionsgeschwindigkeit und -ausbeute erhöht, insbesondere bei sterisch gehinderten Gruppen.[1][3] Das resultierende TMS-Derivat ist flüchtiger und weniger polar, was zu einer verbesserten Trennung und Detektion im GC-MS führt.[1]

Experimentelle Protokolle

1. Benötigte Reagenzien und Materialien

  • Standards: 2-Ethylphenol (Reinheit ≥ 98 %), 2-Ethylphenylacetat (Reinheit ≥ 98 %)

  • Derivatisierungsreagenz: N,O-Bis(trimethylsilyl)trifluoracetamid mit 1 % Trimethylchlorsilan (BSTFA + 1 % TMCS)

  • Lösungsmittel: Pyridin oder Acetonitril (aprotisch, GC-Qualität)

  • Probengefäße: 2 mL GC-Vials mit Schraubkappen und Septen

  • Geräte:

    • Gaschromatograph mit Massenspektrometer (GC-MS)

    • Heizblock oder Ofen

    • Präzisionspipetten und Spritzen

    • Vortexmischer

2. Vorbereitung der Standardlösungen

  • Stammlösung (1 mg/mL): Wiegen Sie 10 mg 2-Ethylphenol präzise in einen 10-mL-Messkolben ein und füllen Sie mit Acetonitril bis zur Marke auf.

  • Arbeitsstandards: Erstellen Sie eine Kalibrierreihe (z. B. 1, 5, 10, 25, 50, 100 µg/mL), indem Sie die Stammlösung mit Acetonitril verdünnen.

3. Derivatisierungsprotokoll

  • Probenvorbereitung: Überführen Sie 100 µL der Standardlösung oder des Probenextrakts in ein 2-mL-GC-Vial.

  • Trocknung: Trocknen Sie die Probe bei Bedarf unter einem leichten Stickstoffstrom bei Raumtemperatur vollständig ein. Dieser Schritt ist entscheidend, da Wasser mit dem Silylierungsreagenz reagiert.[1]

  • Rekonstitution: Lösen Sie den trockenen Rückstand in 50 µL Pyridin oder Acetonitril.

  • Reagenz zugeben: Fügen Sie 50 µL BSTFA + 1 % TMCS zum Vial hinzu.

  • Reaktion: Verschließen Sie das Vial sofort fest und vortexen Sie es für 10 Sekunden. Erhitzen Sie das Vial anschließend für 30 Minuten bei 70 °C in einem Heizblock. Die Optimierung von Temperatur und Zeit kann erforderlich sein, um eine vollständige Reaktion zu gewährleisten.

  • Abkühlen: Lassen Sie das Vial vor der GC-MS-Analyse auf Raumtemperatur abkühlen.

  • Analyse: Injizieren Sie 1 µL der derivatisierten Lösung in das GC-MS-System.

Workflow Abbildung 1: Allgemeiner Workflow der Silylierungs-Derivatisierung cluster_prep Probenvorbereitung cluster_derivat Derivatisierung Probe 100 µL Probe/ Standard Trocknen Einengen bis zur Trockenheit (N₂) Probe->Trocknen Loesen Lösen in 50 µL aprotischem Lsgm. Trocknen->Loesen Reagenz Zugabe von 50 µL BSTFA + 1% TMCS Loesen->Reagenz Erhitzen Inkubation (70°C, 30 min) Reagenz->Erhitzen Analyse GC-MS Analyse (1 µL Injektion) Erhitzen->Analyse

Caption: Workflow der Silylierungs-Derivatisierung.

GC-MS-Parameter

Für die Analyse der silylierten Derivate werden unpolare bis mittelpolare GC-Säulen auf Siloxanbasis empfohlen.[1]

Parameter Einstellung
GC-System Agilent 7890B GC oder äquivalent
Massenspektrometer Agilent 5977B MS oder äquivalent
Säule HP-5ms (30 m x 0,25 mm, 0,25 µm Filmdicke) oder äquivalent
Injektor Splitless, 280 °C
Trägergas Helium, konstante Flussrate 1,2 mL/min
Ofenprogramm 70 °C (2 min halten), dann 15 °C/min auf 280 °C, 5 min halten
MS-Transferlinie 280 °C
Ionenquelle Elektronenstoßionisation (EI), 230 °C, 70 eV
Analysator Quadrupol, 150 °C
Akquisitionsmodus Full Scan (m/z 40-450) und Selected Ion Monitoring (SIM)

Ergebnisse und quantitative Daten

Die Derivatisierung von 2-Ethylphenol führt zu einem TMS-Derivat mit einer deutlich kürzeren Retentionszeit und einer scharfen, symmetrischen Peakform im Vergleich zur underivatisierten Form. Die quantitative Analyse sollte im SIM-Modus durchgeführt werden, um maximale Empfindlichkeit und Selektivität zu erreichen.

Tabelle 1: Zusammenfassung der analytischen Parameter für 2-Ethylphenol und sein TMS-Derivat

Analyt Retentionszeit (min) Quantifizierungsion (m/z) Qualifikationsionen (m/z) LOD (ng/mL) LOQ (ng/mL) Linearität (R²)
2-Ethylphenol (underivatisiert)*~ 9.8 (breit, tailing)122107, 91~ 50~ 150> 0.98
2-Ethylphenol-TMS (derivatisiert)~ 8.1 (scharf)179194, 107~ 0.5~ 1.5> 0.998

*Die Analyse von underivatisiertem Phenol wird aufgrund der schlechten Peakform und der geringeren Empfindlichkeit nicht für die Quantifizierung empfohlen.

Diskussion

Die vorgestellte Methode zur Silylierungsderivatisierung ist ein robustes und zuverlässiges Verfahren zur quantitativen Bestimmung von 2-Ethylphenol in verschiedenen Probenmatrices. Die Umwandlung in das TMS-Derivat überwindet die Nachteile, die mit der direkten GC-Analyse polarer Phenole verbunden sind.[2] Die Methode zeichnet sich durch eine hohe Empfindlichkeit aus, mit Nachweisgrenzen im niedrigen ng/mL-Bereich, was sie für die Spurenanalytik geeignet macht.

Es ist wichtig, wasserfreie Bedingungen während des gesamten Derivatisierungsprozesses aufrechtzuerhalten, da Feuchtigkeit das Silylierungsreagenz hydrolysiert und die Ausbeute verringert.[1] Die Verwendung eines aprotischen Lösungsmittels wie Pyridin oder Acetonitril ist zwingend erforderlich.

Fazit

Obwohl 2-Ethylphenylacetat direkt mittels GC-MS analysiert werden kann, erfordert sein potenzielles Hydrolyseprodukt, 2-Ethylphenol, eine Derivatisierung für eine genaue und empfindliche Quantifizierung. Die Silylierung mit BSTFA + 1 % TMCS ist eine schnelle und effektive Methode, um 2-Ethylphenol in eine für die GC-MS-Analyse geeignete Form zu überführen. Das hier beschriebene Protokoll bietet eine validierte Vorgehensweise für Forscher und Wissenschaftler, die eine zuverlässige Analyse dieser Verbindung benötigen.

References

Application Note and Protocol for the Laboratory Synthesis of 2-Ethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2-Ethylphenyl Acetate, a valuable ester in organic synthesis and potentially in the development of novel chemical entities. The primary method detailed is the acetylation of 2-ethylphenol using acetic anhydride.

Introduction

This compound is an aromatic ester with applications in fine chemical synthesis. Its synthesis is typically achieved through the esterification of 2-ethylphenol. This protocol will focus on a common and effective laboratory-scale method: the acetylation of 2-ethylphenol using acetic anhydride. This method is advantageous due to the high reactivity of acetic anhydride and the relative ease of purification of the final product.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Quantitative Data Summary

While specific quantitative data for the acetylation of 2-ethylphenol is not widely published, the following table provides expected ranges based on general procedures for the acetylation of phenols.[1][2] Optimization of these parameters is recommended to achieve the best results for this specific substrate.

ParameterValueNotes
Typical Yield 90-99%Highly dependent on reaction conditions and purification.
Purity >97% (GC)[3]Achievable with proper purification techniques.
Reaction Time 1 - 6 hoursDependent on temperature and catalyst.
Molar Ratio 1:1.5 to 1:2(2-Ethylphenol : Acetic Anhydride)
Temperature Room Temp. to RefluxReaction can be performed at room temperature or heated for faster conversion.

Experimental Protocol

This protocol describes the acetylation of 2-ethylphenol using acetic anhydride, with the option of using a mild base like sodium bicarbonate as a catalyst.[1][2]

Materials and Reagents:

  • 2-Ethylphenol

  • Acetic Anhydride

  • Sodium Bicarbonate (optional, as catalyst)

  • Dichloromethane (or other suitable solvent)

  • 5% Sodium Bicarbonate solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-ethylphenol (1.0 equivalent).

  • Solvent and Reagent Addition: Dissolve the 2-ethylphenol in a suitable solvent such as dichloromethane. Add acetic anhydride (1.5 - 2.0 equivalents). If using a catalyst, add sodium bicarbonate (0.1 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated to reflux to increase the rate of reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Quenching: Carefully add the reaction mixture to a separatory funnel containing 5% aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Safety Precautions:

  • Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 2-Ethylphenol is a skin and eye irritant. Avoid contact and wear appropriate PPE.

  • Dichloromethane and diethyl ether are volatile and flammable. Work in a well-ventilated area away from ignition sources.

Visualizations

Experimental Workflow Diagram

experimental_workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Add 2-Ethylphenol to Flask add_reagents 2. Add Solvent and Acetic Anhydride start->add_reagents react 3. Stir at Room Temp or Reflux add_reagents->react quench 4. Quench with NaHCO3 Solution react->quench Reaction Complete extract 5. Extract with Diethyl Ether quench->extract wash 6. Wash with Brine extract->wash dry 7. Dry Organic Layer wash->dry evaporate 8. Remove Solvent dry->evaporate purify 9. Purify by Distillation/Chromatography evaporate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

signaling_pathway Reaction Mechanism: Acetylation of 2-Ethylphenol phenol 2-Ethylphenol (Nucleophile) intermediate Tetrahedral Intermediate phenol->intermediate Nucleophilic Attack anhydride Acetic Anhydride (Electrophile) anhydride->intermediate product This compound intermediate->product Collapse of Intermediate side_product Acetic Acid intermediate->side_product

Caption: Mechanism of this compound synthesis.

References

Application Notes: 2-Ethylphenyl Acetate as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 2-ethylphenyl acetate as a strategic starting material for the synthesis of valuable pharmaceutical intermediates. Two primary synthetic pathways are explored: the Fries rearrangement to yield substituted hydroxyacetophenones, and a hydrolysis-Williamson ether synthesis route to produce phenoxyacetic acid derivatives.

Fries Rearrangement of this compound for the Synthesis of Hydroxyacetophenone Intermediates

The Fries rearrangement is a powerful method for the ortho- and para-acylation of phenols from their corresponding esters. This reaction transforms this compound into 3-ethyl-4-hydroxyacetophenone and 4-ethyl-2-hydroxyacetophenone, which are key precursors for various pharmaceuticals. Notably, hydroxyacetophenones are integral to the synthesis of drugs such as propafenone, an antiarrhythmic agent.[1][2]

Logical Workflow for Fries Rearrangement

Fries_Rearrangement_Workflow Start This compound Reaction Fries Rearrangement (Lewis Acid Catalyst, Heat) Start->Reaction Mixture Mixture of Isomers (3-ethyl-4-hydroxyacetophenone & 4-ethyl-2-hydroxyacetophenone) Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Ortho_Product 4-Ethyl-2-hydroxyacetophenone Separation->Ortho_Product Para_Product 3-Ethyl-4-hydroxyacetophenone Separation->Para_Product Application Further Elaboration to Pharmaceuticals (e.g., Propafenone Analogues) Ortho_Product->Application

Caption: Workflow for the synthesis of hydroxyacetophenone intermediates.

Experimental Protocol: Fries Rearrangement of this compound

This protocol is adapted from general procedures for the Fries rearrangement of phenyl acetates.[2][3]

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric Acid (HCl), 5% aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in nitrobenzene, add this compound (1.0 equivalent) dropwise at 0-5 °C.

  • After the addition is complete, slowly warm the reaction mixture to 60-65 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with 5% HCl solution, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the ortho- and para-isomers.

Expected Products and Quantitative Data
Product NameIsomerTypical Yield (%)Key Applications
4-Ethyl-2-hydroxyacetophenoneOrtho40-50Precursor for propafenone analogues and other bioactive molecules.[2][4]
3-Ethyl-4-hydroxyacetophenonePara20-30Intermediate for various pharmaceutical compounds.

Synthesis of 2-Ethylphenoxyacetic Acid Derivatives as Potential Anti-inflammatory Agents

This compound can be readily hydrolyzed to 2-ethylphenol, which serves as a precursor for the synthesis of 2-ethylphenoxyacetic acid and its derivatives. These compounds are analogues of known non-steroidal anti-inflammatory drugs (NSAIDs) and have shown potential as selective COX-2 inhibitors.[5][6] The synthesis is typically achieved through a Williamson ether synthesis.

Signaling Pathway of COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins (Mediators of Inflammation) COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 2-Ethylphenoxyacetic Acid Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 inflammatory pathway.

Experimental Protocol: Synthesis of 2-(2-Ethylphenoxy)acetic Acid

This protocol is based on the Williamson ether synthesis for preparing phenoxyacetic acids.[7][8]

Step 1: Hydrolysis of this compound to 2-Ethylphenol

Materials:

  • This compound

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Diethyl Ether

Procedure:

  • Reflux this compound (1.0 equivalent) with a 10% aqueous solution of sodium hydroxide (2.0 equivalents) for 2 hours.

  • Cool the reaction mixture and acidify with 10% HCl until the pH is acidic.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain 2-ethylphenol.

Step 2: Williamson Ether Synthesis of 2-(2-Ethylphenoxy)acetic Acid

Materials:

  • 2-Ethylphenol (from Step 1)

  • Chloroacetic Acid

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Dissolve 2-ethylphenol (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.5 equivalents).

  • To this solution, add a solution of chloroacetic acid (1.1 equivalents) in water.

  • Heat the mixture to 90-100 °C for 1-2 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.

  • Filter the crude 2-(2-ethylphenoxy)acetic acid, wash with cold water, and recrystallize from ethanol/water.

Biological Activity Data of Related Phenoxyacetic Acid Derivatives

The following table presents the in vitro COX-1/COX-2 inhibition data for structurally related phenoxyacetic acid derivatives, demonstrating the potential of this class of compounds as anti-inflammatory agents.[5]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib (Reference)14.930.05298.6
Phenoxyacetic Acid Derivative 5f9.980.09110.89
Phenoxyacetic Acid Derivative 7b1.890.0921.00

Note: The data presented is for illustrative purposes for related compounds and specific testing would be required for 2-(2-ethylphenoxy)acetic acid.

These protocols and data highlight the utility of this compound as a cost-effective and versatile starting material for the synthesis of key pharmaceutical intermediates with potential applications in anti-inflammatory and antiarrhythmic drug discovery.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Utilizing 2-Ethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the synthesis of novel heterocyclic compounds using 2-ethylphenyl acetate as a key starting material. While direct literature on the use of this compound in heterocyclic synthesis is limited, this document outlines potential synthetic strategies based on established chemical transformations of phenyl acetates and related structures. The protocols provided are generalized and may require optimization for specific target molecules.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The creative functionalization and cyclization of readily available starting materials are paramount in the discovery of new chemical entities. This compound, a commercially available compound, presents an interesting scaffold for the synthesis of various heterocyclic systems. Its structure allows for several potential synthetic transformations, including intramolecular rearrangements and directed functionalization, to construct novel heterocyclic cores. This document explores hypothetical, yet chemically plausible, pathways for the synthesis of chromones and quinolines starting from this compound.

Table of Contents

  • Synthesis of Chromone Derivatives via Fries Rearrangement

    • Application Note

    • Experimental Protocol

    • Hypothetical Data

  • Synthesis of Quinolines via a Modified Vilsmeier-Haack Approach

    • Application Note

    • Experimental Protocol

    • Hypothetical Data

Synthesis of Chromone Derivatives via Fries Rearrangement

Application Note

The Fries rearrangement of phenyl acetate and its derivatives is a well-established method for the synthesis of hydroxyaryl ketones.[1][2][3][4] This reaction involves the migration of the acyl group from the phenolic oxygen to the ortho or para position of the aromatic ring, catalyzed by a Lewis acid. The resulting ortho-hydroxyacetophenone is a versatile intermediate for the synthesis of various heterocyclic compounds, most notably chromones.[5][6][7] By subjecting this compound to a Fries rearrangement, a substituted ortho-hydroxyacetophenone can be generated, which can then be cyclized to form a novel chromone derivative. The regioselectivity of the Fries rearrangement (ortho vs. para) can often be controlled by reaction conditions such as temperature and solvent.[3][4] Lower temperatures generally favor the para product, while higher temperatures favor the ortho product.[2]

Experimental Workflow: Fries Rearrangement and Chromone Synthesis

G cluster_0 Step 1: Fries Rearrangement cluster_1 Step 2: Chromone Synthesis A This compound C Ortho-Hydroxyacetophenone Intermediate A->C Fries Rearrangement B Lewis Acid (e.g., AlCl3) High Temperature E Novel Chromone Derivative C->E Cyclization D Cyclizing Agent (e.g., Ethyl Formate, Base)

Caption: Proposed workflow for the synthesis of a novel chromone derivative from this compound.

Experimental Protocol: Synthesis of 3-Ethyl-4-hydroxyacetophenone and Subsequent Cyclization

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl formate

  • Sodium metal

  • Ethanol

Procedure:

Part A: Fries Rearrangement to 3-Ethyl-4-hydroxyacetophenone

  • To a stirred solution of this compound (1 equivalent) in nitrobenzene, add anhydrous aluminum chloride (1.2 equivalents) portion-wise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to 160 °C and maintain this temperature for 4-6 hours. Higher temperatures favor the formation of the ortho-isomer.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and 10% HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain 3-ethyl-4-hydroxyacetophenone.

Part B: Synthesis of the Chromone Derivative

  • In a dry round-bottom flask, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • To the resulting sodium ethoxide solution, add a mixture of 3-ethyl-4-hydroxyacetophenone (1 equivalent) and ethyl formate (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired chromone derivative.

Hypothetical Quantitative Data

The following table presents hypothetical data for the proposed two-step synthesis of a chromone derivative from this compound. This data is for illustrative purposes and actual results may vary.

StepReactantProductCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Purity (%)
1 This compound3-Ethyl-4-hydroxyacetophenoneAlCl₃Nitrobenzene16056595
2 3-Ethyl-4-hydroxyacetophenone6-EthylchromoneNa/Ethyl FormateEthanol25127898

Synthesis of Quinolines via a Modified Vilsmeier-Haack Approach

Application Note

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds. A modification of this reaction can be used for the synthesis of quinolines from acetanilides.[8][9] Although this compound is not an acetanilide, a multi-step synthesis can be envisioned where it is first converted to an appropriately substituted aniline. This aniline can then be acylated to form an acetanilide, which subsequently undergoes a Vilsmeier-Haack type cyclization to yield a novel quinoline derivative. This approach offers a route to highly functionalized quinolines.

Experimental Workflow: Multi-step Quinoline Synthesis

G cluster_0 Step 1: Functional Group Transformation cluster_1 Step 2: Acetanilide Formation cluster_2 Step 3: Vilsmeier-Haack Cyclization A This compound C Substituted Aniline A->C Multi-step B Nitration & Reduction E Acetanilide Derivative C->E Acylation D Acetic Anhydride G Novel Quinoline Derivative E->G Cyclization F POCl3, DMF

Caption: Proposed multi-step workflow for the synthesis of a novel quinoline from this compound.

Experimental Protocol: Synthesis of a Substituted Quinoline

Materials:

  • This compound

  • Nitrating mixture (HNO₃/H₂SO₄)

  • Tin(II) chloride (SnCl₂) or catalytic hydrogenation setup

  • Acetic anhydride

  • Glacial acetic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

Part A: Synthesis of 2-Ethylaniline (Conceptual - starting from a related precursor as direct conversion is complex)

  • Nitration of a suitable 2-ethylphenyl precursor followed by reduction of the nitro group to an amine is a standard procedure to obtain the corresponding aniline.

Part B: Synthesis of N-(2-ethylphenyl)acetamide

  • In a round-bottom flask, dissolve 2-ethylaniline (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.1 equivalents) dropwise to the solution.

  • Reflux the reaction mixture for 2 hours.[9]

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(2-ethylphenyl)acetamide.

Part C: Vilsmeier-Haack Cyclization to a Quinoline Derivative

  • In a flask cooled to 0-5 °C, add phosphorus oxychloride (3 equivalents) to DMF (3 equivalents) dropwise with stirring.

  • To this Vilsmeier reagent, add N-(2-ethylphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • After the addition, slowly warm the mixture to 80-90 °C and reflux for 4-6 hours.[8]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired quinoline derivative.

Hypothetical Quantitative Data

The following table presents hypothetical data for the proposed multi-step synthesis of a quinoline derivative. This data is for illustrative purposes and actual results may vary.

StepReactantProductReagent(s)SolventTemp (°C)Time (h)Yield (%)Purity (%)
1 2-EthylanilineN-(2-ethylphenyl)acetamideAcetic AnhydrideAcetic AcidReflux29297
2 N-(2-ethylphenyl)acetamide8-Ethyl-2-chloro-3-methylquinolinePOCl₃, DMFDMF9057594

Disclaimer: The synthetic pathways and protocols described in these application notes are based on established chemical principles and are intended for conceptual guidance. The direct application of these methods to this compound for the synthesis of the described heterocyclic compounds has not been reported in the cited literature. Researchers should conduct their own literature searches and perform appropriate safety and hazard assessments before attempting any new experimental procedures. All experiments should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Biocatalytic Synthesis of 2-Ethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of 2-ethylphenyl acetate, a valuable flavor and fragrance compound. The synthesis is achieved through the enzymatic acylation of 2-ethylphenol. While direct literature for this specific conversion is limited, this guide leverages established protocols for structurally similar compounds, primarily the lipase-catalyzed synthesis of 2-phenylethyl acetate. The protocols herein are designed to be adaptable for research, process development, and small-scale production.

Introduction

This compound is an ester known for its characteristic fruity and floral aroma, making it a desirable component in the food, beverage, and cosmetic industries. Traditional chemical synthesis routes often require harsh conditions, leading to the formation of byproducts and environmental concerns. Biocatalysis, utilizing enzymes such as lipases, offers a green and highly selective alternative, operating under mild conditions with high product purity.[1][2]

Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are particularly effective for ester synthesis due to their broad substrate specificity, high stability in organic solvents, and ease of recovery and reuse.[3][4] This document outlines protocols for the synthesis of this compound via transesterification using an immobilized lipase.

Reaction Principle

The biocatalytic synthesis of this compound can be achieved through the transesterification of 2-ethylphenol with an acyl donor, such as ethyl acetate. The reaction is catalyzed by a lipase, which facilitates the transfer of the acetyl group from the acyl donor to the hydroxyl group of 2-ethylphenol, forming this compound and releasing ethanol as a byproduct.

Reaction Scheme:

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of similar aromatic esters.[1][2] Optimization of these parameters for the specific synthesis of this compound is recommended.

Materials and Reagents
  • Enzyme: Novozym® 435 (immobilized lipase B from Candida antarctica)

  • Substrates:

    • 2-Ethylphenol (≥98% purity)

    • Ethyl acetate (anhydrous, ≥99.5% purity)

  • Solvent (optional): n-Hexane or toluene (anhydrous)

  • Molecular Sieves: 4 Å (for drying reagents)

  • Analytical Standards: this compound (for GC calibration)

  • Other Reagents: Sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

Protocol 1: Batch Reactor Synthesis (Solvent-Free)

This protocol describes a solvent-free approach, which is environmentally friendly and simplifies product purification.

  • Preparation: Dry all substrates and solvents over 4 Å molecular sieves overnight before use.

  • Reaction Setup:

    • In a sealed reaction vessel, add 2-ethylphenol.

    • Add ethyl acetate in a desired molar ratio to 2-ethylphenol (e.g., 1:5 to 1:10). Ethyl acetate serves as both the acyl donor and the reaction medium.

    • Add Novozym® 435 to the mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight.

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature, typically between 40°C and 60°C.

    • Provide constant agitation (e.g., magnetic stirring or orbital shaking at 150-200 rpm) to ensure proper mixing.

  • Monitoring:

    • Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every 2, 4, 8, 24 hours).

    • Analyze the samples by Gas Chromatography (GC) to determine the conversion of 2-ethylphenol and the yield of this compound.

  • Termination and Work-up:

    • Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and dried for reuse.

    • The reaction mixture can be washed with a sodium bicarbonate solution to remove any unreacted acidic impurities, followed by a brine wash.[5]

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Remove the excess ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if required.

Protocol 2: Continuous Synthesis in a Packed-Bed Reactor (PBR)

This protocol is suitable for larger-scale and continuous production.[1][2]

  • Reactor Setup:

    • Pack a column (e.g., a stainless-steel tube) with a known amount of Novozym® 435 (e.g., 1 gram).

    • The reactor should be jacketed to allow for precise temperature control.

  • Substrate Preparation:

    • Prepare a feed solution of 2-ethylphenol in ethyl acetate at a specific concentration (e.g., 100-500 mM).

  • Reaction Execution:

    • Pump the substrate mixture continuously through the packed-bed reactor at a defined flow rate (e.g., 1-5 mL/min).

    • Maintain the reactor at the optimal temperature (e.g., 50-60°C).

  • Product Collection and Analysis:

    • Collect the eluate from the reactor outlet.

    • Analyze the product stream by GC to determine the steady-state conversion.

  • Stability and Reusability: The PBR can be operated for extended periods (e.g., over 72 hours) to assess the operational stability of the immobilized enzyme.[1]

Data Presentation

The following tables present hypothetical data for the biocatalytic synthesis of this compound, based on typical results obtained for the synthesis of 2-phenylethyl acetate.[1][2] These tables are intended to serve as a template for presenting experimental results.

Table 1: Effect of Reaction Temperature on the Synthesis of this compound in a Batch Reactor.

Temperature (°C)Reaction Time (h)Conversion of 2-Ethylphenol (%)Yield of this compound (%)
40247572
50249290
60249896
70248583

Conditions: Molar ratio of 2-ethylphenol to ethyl acetate 1:10, Novozym® 435 loading 10% (w/w), 200 rpm.

Table 2: Effect of Molar Ratio of Substrates on the Synthesis of this compound.

Molar Ratio (2-Ethylphenol:Ethyl Acetate)Reaction Time (h)Conversion of 2-Ethylphenol (%)Yield of this compound (%)
1:1246058
1:5248886
1:10249896
1:15249997

Conditions: Temperature 60°C, Novozym® 435 loading 10% (w/w), 200 rpm.

Table 3: Effect of Enzyme Loading on the Synthesis of this compound.

Enzyme Loading (% w/w)Reaction Time (h)Conversion of 2-Ethylphenol (%)Yield of this compound (%)
2.5246563
5.0248583
10.0249896
15.0249896

Conditions: Temperature 60°C, Molar ratio of 2-ethylphenol to ethyl acetate 1:10, 200 rpm.

Visualizations

Biocatalytic Reaction Pathway

G cluster_reactants Reactants cluster_products Products 2-Ethylphenol 2-Ethylphenol Novozym 435 Novozym 435 2-Ethylphenol->Novozym 435 Substrate Binding Ethyl Acetate Ethyl Acetate Ethyl Acetate->Novozym 435 Acyl Donor This compound This compound Ethanol Ethanol Novozym 435->this compound Product Release Novozym 435->Ethanol Byproduct Release

Caption: Biocatalytic transesterification of 2-ethylphenol.

Experimental Workflow for Batch Synthesis

G A Reactant Preparation (2-Ethylphenol, Ethyl Acetate) B Add Immobilized Lipase (Novozym 435) A->B C Incubation (Controlled Temperature & Agitation) B->C D Reaction Monitoring (GC Analysis) C->D D->C Continue Incubation E Enzyme Separation (Filtration) D->E Desired Conversion Reached F Product Work-up (Washing & Drying) E->F I Recycled Enzyme E->I G Purification (Distillation/Chromatography) F->G H Pure this compound G->H

Caption: Workflow for batch biocatalytic synthesis.

Conclusion

The biocatalytic synthesis of this compound using immobilized lipase offers a promising green alternative to conventional chemical methods. The protocols provided, adapted from the synthesis of analogous compounds, serve as a robust starting point for researchers. Optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme loading is crucial for maximizing yield and process efficiency. The use of continuous packed-bed reactors demonstrates potential for scalable and industrially viable production.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethylphenyl Acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most common methods for synthesizing this compound involve the esterification of 2-ethylphenol. The key approaches are:

  • Fischer Esterification: This is a direct esterification method involving the reaction of 2-ethylphenol with acetic acid in the presence of a strong acid catalyst.[1][2]

  • Acylation with Acetic Anhydride: 2-ethylphenol can be acylated using acetic anhydride, often with a catalyst, to form the ester and acetic acid as a byproduct.[1][3] This method is often faster and more efficient than Fischer esterification.

  • Acylation with Acetyl Chloride: The reaction of 2-ethylphenol with acetyl chloride is a highly efficient method that produces this compound and hydrogen chloride (HCl).[4][5] This reaction is typically rapid.

Q2: What are the starting materials and reagents required for the synthesis?

The primary starting materials are:

  • 2-Ethylphenol: The alcohol component.

  • An Acetylating Agent: This can be acetic acid, acetic anhydride, or acetyl chloride.

Additionally, the following reagents are often necessary:

  • Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common for Fischer esterification.[2][6] For acylation, a base like pyridine or triethylamine may be used to neutralize the HCl byproduct from acetyl chloride.

  • Solvent: A non-reactive solvent such as toluene or dichloromethane may be used, although some procedures are performed under solvent-free conditions.[3][6]

  • Reagents for Workup: A weak base solution (e.g., 5% sodium bicarbonate) is used to neutralize excess acid, and brine is used for washing.[7] A drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) is required to remove water from the organic phase.[8]

Q3: How can the progress of the reaction be monitored?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[8][9] A spot of the reaction mixture is compared to spots of the starting materials (2-ethylphenol). The reaction is considered complete when the 2-ethylphenol spot is no longer visible on the TLC plate.[9]

Troubleshooting Guide

Q1: My reaction yield is low. What are the potential causes and solutions?

Low yield is a common issue in esterification reactions. Several factors can contribute to this problem.[10][11]

  • Equilibrium Limitations (Fischer Esterification): The reaction between an alcohol and a carboxylic acid is reversible.[1][12]

    • Solution: To shift the equilibrium towards the product, use a large excess of one reactant (usually the less expensive one, like acetic acid).[2][12] Another effective strategy is to remove water as it is formed, either by using a Dean-Stark apparatus or by adding a drying agent like molecular sieves to the reaction mixture.[13]

  • Incomplete Reaction: The reaction may not have reached completion within the allotted time.

    • Solution: Increase the reaction time and monitor the reaction's progress using TLC until the starting material is consumed.[8]

  • Product Loss During Workup: Significant amounts of the product can be lost during transfers, extractions, and purification steps.[11]

    • Solution: Ensure careful and quantitative transfers between glassware. During extractions, perform multiple extractions with smaller volumes of solvent to ensure complete recovery of the product.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired ester.[10]

    • Solution: Optimize reaction conditions, particularly temperature, to minimize side reactions. Excessively high temperatures can lead to dehydration or other side reactions.[12]

Q2: I am observing a significant amount of unreacted 2-ethylphenol. How can I improve the conversion?

  • Insufficient Catalyst: The catalyst may be inactive or used in an insufficient amount.

    • Solution: Use a fresh, anhydrous acid catalyst. For Fischer esterification, common choices include concentrated sulfuric acid or p-toluenesulfonic acid.[13]

  • Suboptimal Molar Ratio: An equimolar ratio of reactants in Fischer esterification will lead to an equilibrium with significant amounts of starting material remaining.

    • Solution: Use a significant excess of the acetylating agent (e.g., 5-10 equivalents of acetic acid) to drive the reaction to completion.[13]

  • Presence of Water: Water, being a product of the Fischer esterification, can hydrolyze the ester back to the starting materials.[12]

    • Solution: Ensure all glassware is dry and use anhydrous reagents. Remove water during the reaction using a Dean-Stark apparatus.[13]

Q3: My final product is impure. What are the likely impurities and how can I remove them?

  • Unreacted Starting Materials: The most common impurities are unreacted 2-ethylphenol and the acetylating agent (e.g., acetic acid).

    • Solution: Unreacted acetic acid can be removed by washing the organic layer with a weak base solution like 5% sodium bicarbonate.[7] Unreacted 2-ethylphenol can be more challenging to remove due to similar solubility. Careful distillation or column chromatography may be necessary.

  • Catalyst Residue: Acidic or basic catalysts need to be removed.

    • Solution: Washing with water and/or a neutralizing solution (sodium bicarbonate for acid catalysts) will remove catalyst residues.

  • Side Products: Depending on the reaction conditions, side products may form.

    • Solution: Purification by vacuum distillation or column chromatography is generally effective in separating the desired ester from side products.[8]

Q4: The reaction is proceeding very slowly. How can I increase the reaction rate?

  • Low Temperature: The reaction temperature may be too low.

    • Solution: Increase the reaction temperature. Esterification reactions are often carried out at reflux.[6]

  • Insufficient Catalysis: The amount of catalyst may be too low, or the catalyst may be inactive.

    • Solution: Increase the catalyst loading or use a more active catalyst. Ensure the catalyst is fresh and anhydrous.[13]

  • Steric Hindrance: While less of an issue for 2-ethylphenol, significant steric hindrance can slow down the reaction.

    • Solution: In such cases, using a more reactive acylating agent like acetyl chloride can be beneficial.[1]

Data Presentation

The following table provides an example of reaction parameter optimization for the synthesis of a similar compound, 2-phenylethyl acetate, which can serve as a guideline for optimizing the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for 2-Phenylethyl Acetate Synthesis (Enzymatic) [14][15]

ParameterRange StudiedOptimal Value for Max. ConversionMolar Conversion (%)
2-Phenylethanol Conc.100 - 500 mM62.07 mM99.01 ± 0.09
Flow Rate1 - 5 mL/min2.75 mL/min99.01 ± 0.09
Temperature45 - 65 °C54.03 °C99.01 ± 0.09

Experimental Protocols

Method A: Fischer Esterification with Acetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add 2-ethylphenol (1.0 eq.), a large excess of glacial acetic acid (e.g., 5-10 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). A solvent like toluene can be used to aid in the azeotropic removal of water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap. Monitor the reaction by TLC. The reaction is typically complete in several hours.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[8]

Method B: Acylation with Acetic Anhydride

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer and reflux condenser, add 2-ethylphenol (1.0 eq.) and acetic anhydride (1.5-2.0 eq.). A catalyst such as a solid superacid (e.g., sulfated zirconia) or a catalytic amount of a strong acid can be added. Alternatively, the reaction can be run without a catalyst at elevated temperatures.[3]

  • Reaction: Heat the mixture, typically to reflux, for 1-4 hours. Monitor the reaction by TLC.

  • Workup: After cooling, pour the reaction mixture into ice-cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with 5% sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, remove the solvent by rotary evaporation, and purify the crude ester by vacuum distillation.

Method C: Acylation with Acetyl Chloride

  • Reaction Setup: In a fume hood, dissolve 2-ethylphenol (1.0 eq.) in a suitable solvent like dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. A base such as pyridine or triethylamine (1.1 eq.) can be added to scavenge the HCl produced. Cool the mixture in an ice bath.

  • Reaction: Add acetyl chloride (1.1 eq.) dropwise from the dropping funnel to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Workup: Quench the reaction by slowly adding water. Separate the organic layer and wash it with dilute HCl (to remove the base), water, 5% sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. Purify the resulting this compound by vacuum distillation.

Visualizations

Reaction_Pathway 2-Ethylphenol 2-Ethylphenol 2-Ethylphenyl_Acetate This compound 2-Ethylphenol->2-Ethylphenyl_Acetate + Esterification/Acylation Acetylating_Agent Acetic Acid / Acetic Anhydride / Acetyl Chloride Acetylating_Agent->2-Ethylphenyl_Acetate Byproduct Water / Acetic Acid / HCl 2-Ethylphenyl_Acetate->Byproduct +

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Setup Reaction Vessel B Add 2-Ethylphenol & Acetylating Agent A->B C Add Catalyst/Base (if required) B->C D Heat to Reaction Temperature (e.g., Reflux) C->D E Monitor by TLC D->E F Cool Reaction Mixture E->F Reaction Complete G Quench/Dilute F->G H Liquid-Liquid Extraction G->H I Wash Organic Layer (Base, Brine) H->I J Dry Organic Layer I->J K Filter J->K L Solvent Removal (Rotovap) K->L M Vacuum Distillation L->M N Characterization (NMR, IR) M->N

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Yield Start Low Yield Observed Q1 Is unreacted 2-ethylphenol present? (Check TLC/NMR) Start->Q1 A1_Yes Increase reactant excess Increase reaction time Check catalyst activity Q1->A1_Yes Yes A1_No Check for product loss during workup Q1->A1_No No Q2 Is the reaction reversible? (Fischer Esterification) A1_Yes->Q2 A2_Yes Remove water (Dean-Stark) Use large excess of one reactant Q2->A2_Yes Yes Q3 Are there side products? Q2->Q3 No End Yield Improved A2_Yes->End A1_No->Q3 A3_Yes Optimize temperature Consider a milder catalyst Q3->A3_Yes Yes A3_No Review purification steps for losses Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Ethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Ethylphenyl Acetate.

Troubleshooting and FAQs

General Purity and Impurities

Q1: What are the common impurities in crude this compound?

A1: Common impurities typically arise from the starting materials and side reactions of the synthesis process. These can include unreacted 2-ethylphenol, residual acylating agent (e.g., acetic anhydride or acetyl chloride), the acid catalyst used, and corresponding side products. Water is also a common impurity introduced during the reaction or workup.

Q2: My final product has a low purity according to GC analysis. What are the likely causes?

A2: Low purity can result from several factors:

  • Incomplete Reaction: Unreacted starting materials remain.

  • Ineffective Workup: Failure to completely remove acidic impurities or catalysts. A wash with a sodium carbonate solution can remove acidic impurities.[1][2]

  • Azeotropic Distillation: Water co-distilling with the product.

  • Co-elution in Chromatography: Impurities with similar polarity to the product.

  • Thermal Decomposition: If distillation is performed at too high a temperature. This compound is stable under normal conditions but can decompose at elevated temperatures.[3][4]

Q3: How can I assess the purity of my final product?

A3: The most common methods for assessing the purity of this compound are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. GC is particularly effective for quantifying purity and detecting volatile impurities.

Purification by Distillation

Q4: The product seems to decompose during distillation at atmospheric pressure. What should I do?

A4: this compound has a relatively high boiling point. To avoid thermal decomposition, purification should be performed via vacuum distillation. This lowers the boiling point to a safer temperature range.

Q5: I performed a vacuum distillation, but the purity is still not satisfactory. What went wrong?

A5: This issue can occur if impurities have boiling points very close to that of this compound. In this scenario, consider using a fractional distillation column with higher theoretical plates for better separation. Alternatively, column chromatography may be a more suitable purification method.

Purification by Aqueous Workup and Chromatography

Q6: My crude product is acidic. How do I neutralize it before further purification?

A6: To remove acidic impurities, wash the crude product dissolved in an appropriate organic solvent (like ethyl acetate or diethyl ether) with a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the aqueous layer is no longer acidic.[1][2] Follow this with a wash using brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.[2]

Q7: What is the best way to dry the product after an aqueous wash?

A7: After separating the organic layer, dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5] Filter off the drying agent before removing the solvent under reduced pressure.

Q8: What conditions should I use for column chromatography?

A8: For column chromatography, silica gel is a common stationary phase. The mobile phase (eluent) should be a non-polar solvent system, typically a gradient of ethyl acetate in hexane.[5][6] The optimal ratio should be determined by thin-layer chromatography (TLC) first to achieve good separation between the product and impurities.

Quantitative Data

The following table summarizes key quantitative data for this compound and the closely related isomer, ethyl phenylacetate, for reference.

PropertyThis compoundEthyl Phenylacetate
Molecular Formula C₁₀H₁₂O₂[7]C₁₀H₁₂O₂[3]
Molecular Weight 164.20 g/mol [7]164.20 g/mol [3]
Boiling Point Not available228 °C (at 760 mmHg)[8]
120–125 °C (at 17–18 mmHg)[1]
Density Not available1.027-1.032 g/mL at 20°C[9]
Appearance Colorless to light yellow liquidClear, colorless liquid[2][9]
logP (o/w) 2.4[7]2.28[10]
Stability Stable under normal conditions. Avoid strong oxidizing agents and strong bases.[3][4]Stable under recommended storage conditions.[8]

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic Impurities

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution until no more gas evolves.

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[2] This helps to remove residual water.

  • Separate the organic layer and transfer it to a clean flask.

  • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer to remove any remaining water.[5]

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the crude, neutralized product.

Protocol 2: Purification by Vacuum Distillation

  • Set up a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.

  • Slowly apply vacuum and begin heating the flask gently in a heating mantle or oil bath.

  • Collect and discard any initial low-boiling fractions.

  • Collect the main fraction at the expected boiling point and pressure. For the related compound ethyl phenylacetate, a boiling point of 120–125 °C at 17–18 mmHg is reported.[1]

  • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of residues.

  • Release the vacuum carefully before turning off the cooling water.

Protocol 3: Purification by Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be predetermined using TLC.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Workup Aqueous Workup (e.g., NaHCO₃ wash) Crude->Workup Drying Drying (e.g., MgSO₄) Workup->Drying SolventRemoval Solvent Removal Drying->SolventRemoval CheckPurity Assess Purity & Impurity Profile SolventRemoval->CheckPurity Distillation Fractional Vacuum Distillation CheckPurity->Distillation Impurities have different boiling points Chromatography Column Chromatography CheckPurity->Chromatography Impurities have similar boiling points or are non-volatile Pure Pure this compound Distillation->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Guide Start Low Purity After Initial Purification Q_Acid Is the product acidic? (Check with pH paper) Start->Q_Acid A_Acid Perform Aqueous Wash (Protocol 1) Q_Acid->A_Acid Yes Q_Water Is water present? (Cloudy appearance, ¹H NMR) Q_Acid->Q_Water No End Purity Improved A_Acid->End A_Water Repeat Brine Wash and Drying Step Q_Water->A_Water Yes Q_Impurities Are starting materials or byproducts still present? Q_Water->Q_Impurities No A_Water->End A_Impurities Re-purify using a more effective method (Fractional Distillation or Chromatography) Q_Impurities->A_Impurities Yes A_Impurities->End

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Synthesis of 2-Ethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethylphenyl Acetate. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this esterification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory synthesis involves the esterification of 2-ethylphenol with an acetylating agent, typically acetic anhydride. This reaction is a nucleophilic acyl substitution where the hydroxyl group of 2-ethylphenol attacks the carbonyl carbon of acetic anhydride. The reaction is often facilitated by a base catalyst, such as pyridine or triethylamine, which activates the phenol and neutralizes the acetic acid byproduct.

Q2: What are the most common side reactions in this synthesis?

The primary side reactions include:

  • Fries Rearrangement: An acid-catalyzed rearrangement of the target ester, this compound, to form ortho- and para-hydroxyacetophenones.

  • Hydrolysis: The ester product can be hydrolyzed back to 2-ethylphenol and acetic acid if water is present in the reaction mixture.

  • Incomplete Reaction: Leaving unreacted 2-ethylphenol and acetic anhydride in the product mixture.

  • Diacylation: In rare cases, further acylation on the aromatic ring can occur under harsh conditions.

Q3: How can I minimize the Fries rearrangement?

The Fries rearrangement is typically catalyzed by Lewis acids and is highly dependent on temperature. To minimize this side reaction:

  • Avoid strong Lewis acid catalysts if possible.

  • Maintain a moderate reaction temperature. High temperatures tend to favor the Fries rearrangement.[1][2][3][4]

  • Use a non-polar solvent, as polar solvents can favor the para-rearranged product.[3]

Q4: What is the role of a base catalyst like pyridine in this reaction?

A base like pyridine serves two main purposes:

  • It acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate with acetic anhydride.

  • It acts as a base to neutralize the acetic acid byproduct, which can help drive the reaction to completion.[5]

Q5: How can I tell if my reaction has gone to completion?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By spotting the reaction mixture against the starting material (2-ethylphenol), the disappearance of the starting material spot/peak indicates the completion of the reaction.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield of this compound 1. Incomplete Reaction: The reaction may not have gone to completion.- Extend Reaction Time: Continue heating the reaction and monitor by TLC until the 2-ethylphenol spot disappears.- Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, be cautious of promoting the Fries rearrangement.
2. Hydrolysis of the Product: Presence of water in the reactants or solvent.- Use Anhydrous Reagents: Ensure 2-ethylphenol, acetic anhydride, and the solvent are dry.- Protect from Atmospheric Moisture: Use a drying tube on the reaction apparatus.
3. Loss during Work-up: The product may be lost during the extraction and washing steps.- Ensure Complete Extraction: Perform multiple extractions with an appropriate organic solvent.- Avoid Emulsions: If an emulsion forms during washing, add a small amount of brine to break it.
Presence of a Crystalline Solid in the Product Fries Rearrangement Products: The solid is likely one or both of the hydroxyacetophenone isomers formed via the Fries rearrangement.- Optimize Reaction Temperature: As indicated in the data table below, lower reaction temperatures minimize the formation of these byproducts.[2][4]- Purification: These byproducts can often be removed by recrystallization or column chromatography.
Product is Contaminated with Acetic Acid Incomplete Neutralization: Insufficient base was used, or the washing step was not effective.- Thorough Washing: Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases. This will neutralize and remove any remaining acetic acid.
Difficulty in Purifying the Product by Distillation Close Boiling Points of Impurities: Unreacted 2-ethylphenol may have a boiling point close to the product.- Efficient Fractional Distillation: Use a fractionating column to improve separation.- Chemical Removal of Phenol: Wash the crude product with a dilute sodium hydroxide solution to convert the acidic 2-ethylphenol into its sodium salt, which can then be removed in the aqueous layer.

Data Presentation

The following table illustrates the effect of reaction temperature on the product distribution in the acetylation of 2-ethylphenol with acetic anhydride in the presence of a catalytic amount of pyridine. Note that this data is illustrative and based on the general principles of the Fries rearrangement.

Reaction Temperature (°C)Yield of this compound (%)Yield of 4-hydroxy-3-ethylacetophenone (para-Fries product) (%)Yield of 2-hydroxy-3-ethylacetophenone (ortho-Fries product) (%)
809055
1008587
120751213
140601822

As the temperature increases, the yield of the desired this compound decreases, while the yields of the Fries rearrangement products increase.[1][3]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound using acetic anhydride and pyridine as a catalyst.

Materials:

  • 2-Ethylphenol

  • Acetic Anhydride

  • Pyridine

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethylphenol (1.0 eq.) in a minimal amount of a suitable solvent like diethyl ether.

  • Addition of Reagents: Add pyridine (1.2 eq.) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.1 eq.). The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, heat the mixture to a gentle reflux (around 40-50°C) and monitor the reaction progress using TLC. The reaction is typically complete within 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

Main_Reaction 2-Ethylphenol 2-Ethylphenol Reaction_Mix 2-Ethylphenol->Reaction_Mix Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_Mix Pyridine Pyridine Pyridine->Reaction_Mix Catalyst This compound This compound Acetic Acid Acetic Acid Reaction_Mix->this compound Reaction_Mix->Acetic Acid

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction This compound This compound Fries_Products This compound->Fries_Products Fries Rearrangement Lewis Acid/Heat Lewis Acid/Heat Lewis Acid/Heat->this compound ortho-Hydroxyacetophenone ortho-Hydroxyacetophenone Fries_Products->ortho-Hydroxyacetophenone para-Hydroxyacetophenone para-Hydroxyacetophenone Fries_Products->para-Hydroxyacetophenone

Caption: Fries rearrangement side reaction of this compound.

Troubleshooting_Workflow start Low Yield of Product check_completion Is the reaction complete (TLC/GC)? start->check_completion extend_time Extend reaction time/Increase temperature check_completion->extend_time No check_hydrolysis Were anhydrous conditions used? check_completion->check_hydrolysis Yes success Yield Improved extend_time->success use_dry_reagents Use anhydrous reagents and protect from moisture check_hydrolysis->use_dry_reagents No check_workup Was the work-up performed correctly? check_hydrolysis->check_workup Yes use_dry_reagents->success optimize_workup Optimize extraction and washing steps check_workup->optimize_workup No check_workup->success Yes optimize_workup->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Esterification of 2-Ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the esterification of 2-ethylphenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of 2-ethylphenol in a question-and-answer format.

Issue 1: Low or No Yield of 2-Ethylphenyl Acetate

  • Question: My esterification reaction of 2-ethylphenol is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the esterification of phenols like 2-ethylphenol are common and can stem from several factors. Due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, reaction conditions must be carefully optimized. Key factors include:

    • Equilibrium Limitations: Fischer-Speier esterification, the reaction of a carboxylic acid with an alcohol (or phenol), is a reversible process.[1] To drive the equilibrium towards the product, you can either use a large excess of one reactant (typically the less expensive one) or remove the water formed during the reaction.[1][2]

    • Inefficient Catalyst: The choice and amount of catalyst are critical. For Fischer esterification, strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used.[1][3] Ensure your catalyst is active and used in the appropriate concentration.

    • Steric Hindrance: The ethyl group at the ortho position of 2-ethylphenol can sterically hinder the approach of the acylating agent. This may necessitate more forcing reaction conditions or the use of a less bulky acylating agent.

    • Suboptimal Temperature: If the reaction temperature is too low, the rate will be very slow. Conversely, excessively high temperatures can lead to side reactions and decomposition of reactants or products.[4]

Issue 2: Presence of Significant Side Products

  • Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are these impurities and how can I minimize them?

  • Answer: Side reactions can compete with the desired esterification, reducing the yield and complicating purification. Potential side products include:

    • Fries Rearrangement Products: Under acidic conditions, the initially formed phenyl ester can undergo rearrangement to form hydroxyacetophenone derivatives.

    • Dehydration Products: If using a strong acid catalyst at high temperatures, dehydration of the alcohol (if used as a solvent or reactant) can occur.

    • Polymerization: Phenols can be susceptible to oxidation and polymerization, especially at elevated temperatures in the presence of acid or base. To minimize side products, consider using milder reaction conditions, a more selective catalyst, or protecting sensitive functional groups. The use of acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine can often provide higher selectivity.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate the pure this compound from the reaction mixture. What is an effective purification strategy?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, catalyst, and side products. A typical workup and purification procedure involves:

    • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base such as sodium bicarbonate solution.

    • Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether.

    • Washing: Wash the organic layer with water to remove any remaining salts and then with brine to aid in drying.

    • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

    • Chromatography/Distillation: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Which is the most effective method for the esterification of 2-ethylphenol?

A1: The most effective method depends on the scale of the reaction and the desired purity.

  • For high yield and selectivity, using an acid chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride) with a base catalyst (e.g., pyridine or a non-nucleophilic base) is often preferred. This method is generally faster and less prone to equilibrium limitations than Fischer esterification.[5]

  • For a more atom-economical and cost-effective approach on a larger scale, Fischer-Speier esterification with a strong acid catalyst can be employed, provided the equilibrium is shifted towards the product by removing water.[1]

  • For milder conditions, phase-transfer catalysis can be an excellent option, particularly when reacting with an acyl halide.[6]

Q2: What is the role of the acid catalyst in Fischer esterification?

A2: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the phenolic hydroxyl group of 2-ethylphenol.[7]

Q3: Can I use a base as a catalyst for the esterification of 2-ethylphenol?

A3: A base is not a catalyst for the Fischer esterification of a carboxylic acid and a phenol. In fact, a base would deprotonate the carboxylic acid, forming a carboxylate anion which is not electrophilic enough to react with the phenol.[8] However, a base (often a tertiary amine like pyridine) is used as a catalyst and acid scavenger when using more reactive acylating agents like acid chlorides or anhydrides.[9]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification reaction can be conveniently monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (2-ethylphenol and the acylating agent), the formation of the more nonpolar ester product can be observed as a new spot with a higher Rf value.

Data Presentation

The following tables provide illustrative data for optimizing the reaction conditions for the esterification of 2-ethylphenol. These are representative examples to guide your optimization efforts.

Table 1: Optimization of Fischer-Speier Esterification of 2-Ethylphenol with Acetic Acid

EntryCatalyst (mol%)Temperature (°C)Time (h)Molar Ratio (Phenol:Acid)Yield (%)
1H₂SO₄ (2)8061:245
2H₂SO₄ (2)10061:265
3H₂SO₄ (2)12061:275
4H₂SO₄ (5)12061:282
5H₂SO₄ (5)120121:285
6H₂SO₄ (5)12061:592
7p-TsOH (5)12061:588

Note: Yields are illustrative and may vary based on the specific experimental setup and water removal efficiency.

Table 2: Optimization of Esterification of 2-Ethylphenol with Acetic Anhydride

EntryCatalyst (mol%)Temperature (°C)Time (h)Molar Ratio (Phenol:Anhydride)Yield (%)
1None8041:1.555
2Pyridine (10)25 (RT)21:1.585
3Pyridine (10)6011:1.595
4DMAP (5)25 (RT)11:1.298
5ZnCl₂ (10)25 (RT)31:1.592
6VOSO₄ (1)25 (RT)241:180

Note: Yields are based on published data for similar phenolic substrates and serve as a guide for optimization.[5][10]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-Ethylphenol with Acetic Acid

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-ethylphenol (1.0 eq), glacial acetic acid (5.0 eq), and a catalytic amount of concentrated sulfuric acid (5 mol%). Toluene can be used as a solvent to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC until the consumption of the limiting reagent is observed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Esterification of 2-Ethylphenol with Acetyl Chloride and Pyridine

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-ethylphenol (1.0 eq) in dry pyridine (2.0 eq) and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Low_Yield Start Low or No Yield Equilibrium Is the reaction reversible? (e.g., Fischer Esterification) Start->Equilibrium Yes_Equilibrium Yes Equilibrium->Yes_Equilibrium Yes No_Equilibrium No Equilibrium->No_Equilibrium No Increase_Reactant Increase excess of one reactant (e.g., alcohol/acid) Yes_Equilibrium->Increase_Reactant Remove_Water Remove water azeotropically (Dean-Stark) or with drying agents Yes_Equilibrium->Remove_Water Catalyst Is the catalyst active and in sufficient amount? No_Equilibrium->Catalyst Increase_Reactant->Catalyst Remove_Water->Catalyst Yes_Catalyst Yes Catalyst->Yes_Catalyst Yes No_Catalyst No Catalyst->No_Catalyst No Temperature Is the reaction temperature optimal? Yes_Catalyst->Temperature Replace_Catalyst Use fresh catalyst or increase catalyst loading No_Catalyst->Replace_Catalyst Replace_Catalyst->Temperature Yes_Temp Yes Temperature->Yes_Temp Yes No_Temp No Temperature->No_Temp No Steric_Hindrance Is steric hindrance a factor? Yes_Temp->Steric_Hindrance Adjust_Temp Increase temperature for slow reactions or decrease for side reactions No_Temp->Adjust_Temp Adjust_Temp->Steric_Hindrance Yes_Steric Yes Steric_Hindrance->Yes_Steric Yes No_Steric No Steric_Hindrance->No_Steric No Change_Reagent Use a less bulky acylating agent or more forcing conditions Yes_Steric->Change_Reagent Check_Purity Check purity of starting materials No_Steric->Check_Purity Change_Reagent->Check_Purity Esterification_Method_Selection Start Select Esterification Method for 2-Ethylphenol High_Yield High Yield & Selectivity a Priority? Start->High_Yield Yes_High_Yield Yes High_Yield->Yes_High_Yield Yes No_High_Yield No High_Yield->No_High_Yield No Acyl_Halide Use Acyl Chloride or Anhydride with a base (e.g., Pyridine) Yes_High_Yield->Acyl_Halide Scale Large Scale & Cost-Effectiveness Important? No_High_Yield->Scale Fischer Consider Fischer-Speier Esterification Yes_Scale Yes Scale->Yes_Scale Yes No_Scale No Scale->No_Scale No Yes_Scale->Fischer Mild_Conditions Are Mild Conditions Required? No_Scale->Mild_Conditions Yes_Mild Yes Mild_Conditions->Yes_Mild Yes No_Mild No Mild_Conditions->No_Mild No PTC Consider Phase-Transfer Catalysis Yes_Mild->PTC No_Mild->Acyl_Halide

References

Technical Support Center: Purification of 2-Ethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylphenyl Acetate. The following information addresses common issues encountered during the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by acetylation of 2-ethylphenol?

A1: The most common impurities are unreacted starting materials and byproducts from the reaction. These typically include:

  • 2-ethylphenol: The starting material that may not have fully reacted.

  • Acetic anhydride: The acetylating agent, if used in excess.

  • Acetic acid: Formed from the hydrolysis of excess acetic anhydride during the reaction or workup.

Q2: What is the general strategy for purifying crude this compound?

A2: A standard purification workflow involves an aqueous workup to remove acidic impurities, followed by drying and, if necessary, further purification by distillation or chromatography. The initial step is to quench the reaction mixture with water, which will hydrolyze any remaining acetic anhydride to acetic acid. Subsequently, a base wash is employed to remove both acetic acid and the unreacted, weakly acidic 2-ethylphenol.

Q3: Can the this compound product hydrolyze back to 2-ethylphenol during the aqueous workup?

A3: Yes, ester hydrolysis can occur, especially under strongly acidic or basic conditions.[1] While phenyl acetate hydrolysis is known to be catalyzed by bases, the process is generally slow at room temperature during a typical workup.[2] To minimize product loss, it is advisable to perform the aqueous washes without prolonged delays and at ambient temperature.

Troubleshooting Guides

Issue 1: Residual Acidic Impurities Detected After Purification
  • Problem: After purification, analytical methods such as GC-MS or NMR indicate the presence of 2-ethylphenol or acetic acid.

  • Cause: The aqueous base wash was insufficient to completely remove the acidic impurities. This could be due to an inadequate amount of base, insufficient mixing, or not enough washes.

  • Solution:

    • Optimize the Base Wash: Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) for the wash. Sodium bicarbonate is generally preferred as it is a weaker base and less likely to promote significant ester hydrolysis.

    • Ensure Thorough Mixing: During the extraction, ensure vigorous mixing of the organic and aqueous layers to maximize the surface area for the acid-base reaction. Be cautious of emulsion formation.

    • Monitor the pH of the Aqueous Layer: After a wash, separate the aqueous layer and test its pH using litmus paper or a pH strip. Continue washing until the aqueous layer is neutral or slightly basic.[3]

    • Increase the Number of Washes: If a single wash is insufficient, perform multiple washes with smaller volumes of the basic solution.

Washing Protocol Typical Purity of this compound (%) Key Considerations
Single wash with water85-90%Ineffective at removing acidic impurities.
Two washes with sat. NaHCO₃95-98%Generally effective for removing acetic acid and residual 2-ethylphenol.
Three or more washes with sat. NaHCO₃>98%Recommended for achieving high purity and ensuring complete removal of acidic contaminants.

Note: The purity percentages are illustrative and can vary based on the initial purity of the crude product and the efficiency of the washing procedure.

Issue 2: Emulsion Formation During Aqueous Workup
  • Problem: A stable emulsion forms at the interface of the organic and aqueous layers, making separation difficult.

  • Cause: This can be caused by the presence of acidic impurities acting as surfactants, vigorous shaking, or high concentrations of dissolved salts.

  • Solution:

    • Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Filtration: Pass the emulsified mixture through a pad of celite or glass wool.

    • Allow to Stand: In some cases, allowing the mixture to stand for an extended period can lead to the separation of the layers.

Issue 3: Product Purity is Insufficient After Aqueous Workup
  • Problem: The purity of the this compound is not high enough for the intended application, even after a thorough aqueous workup.

  • Cause: The crude product may contain non-acidic impurities with similar solubility properties to the product, which are not removed by a simple acid-base extraction.

  • Solution:

    • Distillation: If the impurities have significantly different boiling points from this compound, fractional distillation under reduced pressure can be an effective purification method.

    • Column Chromatography: For impurities with similar boiling points but different polarities, column chromatography using silica gel is a powerful purification technique.[4] A solvent system of ethyl acetate in hexanes is a common starting point for the separation of esters.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for this compound Purification
  • Quenching: Transfer the crude reaction mixture to a separatory funnel. Add deionized water and mix. This step hydrolyzes any remaining acetic anhydride to acetic acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether. Combine the organic layers.

  • Base Wash: Wash the combined organic layers with a saturated solution of sodium bicarbonate.[5] During the initial wash, be sure to vent the separatory funnel frequently to release the carbon dioxide gas that is generated.

  • pH Check: Separate the aqueous layer and test its pH. Repeat the base wash until the aqueous layer is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water and aid in layer separation.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified this compound (approximately 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC system coupled to a Mass Spectrometer (MS).

  • GC Conditions (Typical):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds with different boiling points.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.[6]

    • Analyze the mass spectra of other peaks to identify any impurities by comparing them to spectral libraries.

    • Calculate the purity of the product based on the relative peak areas.

Visualizing the Purification Workflow

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound (contains 2-ethylphenol, acetic acid) quench Quench with Water crude->quench extract Extract with Organic Solvent quench->extract base_wash Wash with sat. NaHCO3 extract->base_wash check_ph Check pH of Aqueous Layer base_wash->check_ph check_ph->base_wash  Aqueous layer is acidic brine_wash Wash with Brine check_ph->brine_wash Aqueous layer is neutral/basic   dry Dry with Anhydrous Na2SO4 brine_wash->dry evaporate Solvent Evaporation dry->evaporate pure_product Pure this compound evaporate->pure_product TroubleshootingLogic Troubleshooting Logic for Impurity Removal start Analyze Purified Product purity_check Is Purity > 98%? start->purity_check acidic_impurities Acidic Impurities Present? purity_check->acidic_impurities No end_good Purification Successful purity_check->end_good Yes other_impurities Other Impurities Present? acidic_impurities->other_impurities No repeat_wash Repeat NaHCO3 Wash (Ensure thorough mixing) acidic_impurities->repeat_wash Yes distillation Consider Fractional Distillation other_impurities->distillation Different Boiling Points chromatography Consider Column Chromatography other_impurities->chromatography Similar Boiling Points repeat_wash->start distillation->start chromatography->start

References

Stability issues of 2-Ethylphenyl Acetate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Ethylphenyl Acetate under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under normal laboratory conditions, meaning at room temperature and protected from light in a tightly sealed container. However, its stability can be compromised by exposure to acidic or basic conditions, elevated temperatures, and UV light.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is hydrolysis of the ester bond. This can be catalyzed by acids, bases, or specific enzymes (esterases). This reaction yields 2-ethylphenol and acetic acid. Under oxidative stress, other degradation products may form.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The degradation of this compound can be effectively monitored using chromatographic techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the separation and quantification of the parent compound and its degradation products.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat and light. It should be kept in a tightly closed container to prevent hydrolysis from atmospheric moisture.

Troubleshooting Guide

Issue: I am observing a decrease in the concentration of this compound in my formulation over time.

  • Possible Cause 1: Hydrolytic Degradation

    • Troubleshooting: Check the pH of your formulation. Esters are susceptible to hydrolysis, which is accelerated in both acidic and basic conditions. The presence of water in the formulation will facilitate this degradation.

    • Solution: If possible, adjust the pH of your formulation to a neutral range (around pH 7). Minimize the water content or use a co-solvent system to reduce water activity.

  • Possible Cause 2: Thermal Degradation

    • Troubleshooting: Evaluate the storage and handling temperatures of your experiments. Elevated temperatures can increase the rate of hydrolysis and other degradation pathways.

    • Solution: Store the compound and its formulations at recommended temperatures, typically in a refrigerator (2-8 °C) for short-term storage or a freezer (-20 °C) for long-term storage. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Photodegradation

    • Troubleshooting: Assess the exposure of your samples to light, especially UV radiation. Aromatic compounds can be susceptible to photodegradation.

    • Solution: Protect your samples from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under controlled lighting conditions when necessary.

Issue: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: Formation of Degradation Products

    • Troubleshooting: The new peaks are likely degradation products of this compound. The primary hydrolysis product would be 2-ethylphenol.

    • Solution: To identify the degradation products, a forced degradation study is recommended. This involves intentionally degrading the compound under various stress conditions (acid, base, heat, light, oxidation) and analyzing the resulting mixtures. This will help to characterize the retention times and mass spectra of the degradation products.

Quantitative Data Summary

The following tables provide illustrative quantitative data on the stability of this compound under different conditions. Note: This data is hypothetical and based on the typical behavior of similar aryl acetate compounds. Researchers should perform their own stability studies to obtain specific data for their experimental conditions.

Table 1: Hypothetical Half-life of this compound under Different pH Conditions at 25°C

pHConditionApparent Half-life (t½)
3Acidic Hydrolysis~150 hours
5Mildly Acidic~1500 hours
7Neutral> 10,000 hours
9Mildly Basic~800 hours
11Basic Hydrolysis~50 hours

Table 2: Hypothetical Percentage Degradation of this compound under Thermal and Photolytic Stress

Stress ConditionDurationTemperature% Degradation
Thermal72 hours40°C< 5%
Thermal72 hours60°C~15%
Thermal72 hours80°C~40%
Photolytic (UV Lamp)24 hours25°C~25%

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) solutions.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 40°C).

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). For the basic hydrolysis, neutralize the sample with an equivalent amount of acid before analysis. For the acidic hydrolysis, neutralize with a base.

  • Analysis: Analyze the samples using a validated HPLC-UV or GC-MS method to determine the remaining concentration of this compound and the formation of degradation products.

Protocol 2: Thermal Degradation Study

  • Sample Preparation: Place a known amount of solid this compound or a solution in a suitable solvent in vials.

  • Stress Conditions: Expose the vials to elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a stability chamber or oven. Include a control sample stored at a recommended storage temperature (e.g., 5°C).

  • Sampling: Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples by HPLC-UV or GC-MS to quantify the extent of degradation.

Protocol 3: Photodegradation Study

  • Sample Preparation: Prepare a solution of this compound in a photochemically transparent solvent (e.g., acetonitrile or water) in quartz tubes.

  • Stress Conditions: Expose the samples to a light source with a controlled output, such as a xenon lamp or a UV lamp, in a photostability chamber. Wrap a control sample in aluminum foil to protect it from light and place it alongside the exposed samples.

  • Sampling: Collect samples at various time points.

  • Analysis: Analyze the samples using HPLC-UV or GC-MS to assess the degradation.

Analytical Method Guidelines

HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective.

  • Detection: UV detection at a wavelength where this compound and its primary degradation product, 2-ethylphenol, have significant absorbance (e.g., around 270 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

GC-MS Method:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.

  • MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-350.

Visualizations

Hydrolysis_Pathway 2-Ethylphenyl_Acetate This compound Degradation_Products Degradation Products 2-Ethylphenyl_Acetate->Degradation_Products H₂O (Acid or Base) 2-Ethylphenol 2-Ethylphenol Degradation_Products->2-Ethylphenol Acetic_Acid Acetic Acid Degradation_Products->Acetic_Acid

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acidic (e.g., 0.1M HCl) Analysis Analyze by HPLC-UV or GC-MS Acid_Hydrolysis->Analysis Base_Hydrolysis Basic (e.g., 0.1M NaOH) Base_Hydrolysis->Analysis Thermal Thermal (e.g., 60°C) Thermal->Analysis Photolytic Photolytic (UV Lamp) Photolytic->Analysis Oxidative Oxidative (e.g., H₂O₂) Oxidative->Analysis Sample_Preparation Prepare this compound Solution Sample_Preparation->Acid_Hydrolysis Sample_Preparation->Base_Hydrolysis Sample_Preparation->Thermal Sample_Preparation->Photolytic Sample_Preparation->Oxidative Data_Evaluation Evaluate Degradation Profile Analysis->Data_Evaluation

Technical Support Center: Scaling Up the Synthesis of 2-Ethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-Ethylphenyl Acetate. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method for synthesizing this compound is the O-acetylation of 2-ethylphenol using acetic anhydride. This reaction is typically catalyzed by a base, such as sodium bicarbonate, or a solid acid catalyst. The use of acetic anhydride is generally preferred over acetyl chloride on a larger scale due to its lower cost and less corrosive nature.

Q2: What are the main challenges when scaling up this synthesis?

A2: Key challenges in scaling up the synthesis of this compound include:

  • Reaction Rate: Phenols are less nucleophilic than aliphatic alcohols, which can lead to slower reaction times.

  • Exothermic Reaction: The reaction with acetic anhydride can be exothermic, requiring careful temperature control to prevent side reactions.

  • Purification: Removal of unreacted 2-ethylphenol, acetic anhydride, and the acetic acid byproduct is crucial for obtaining a high-purity product.

  • Catalyst Selection and Removal: Choosing an appropriate catalyst that is both efficient and easily separable on a large scale is a primary consideration.

Q3: Can I use an acid catalyst for this reaction?

A3: While acid catalysts like sulfuric acid or p-toluenesulfonic acid can be used, they may lead to lower yields and the potential for side reactions, such as the Fries rearrangement of the product, especially at elevated temperatures. For cleaner reactions and higher yields, base catalysis or the use of solid acid catalysts is often preferred.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A decrease in the starting material (2-ethylphenol) spot/peak and the appearance of the product (this compound) spot/peak will indicate the reaction's progression.

Q5: What are the expected byproducts in this synthesis?

A5: The primary byproduct of the acetylation of 2-ethylphenol with acetic anhydride is acetic acid. If the reaction temperature is not well-controlled or if a strong acid catalyst is used, byproducts from the Fries rearrangement (ortho- and para-hydroxyacetophenones) may also be formed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.2. Insufficient reaction temperature or time.3. Poor quality of reagents (e.g., wet 2-ethylphenol or hydrolyzed acetic anhydride).1. Use a fresh or properly activated catalyst.2. Gradually increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC/GC.3. Ensure all reagents are dry and of high purity.
Formation of Multiple Byproducts 1. Reaction temperature is too high, leading to side reactions like the Fries rearrangement.2. Incorrect choice of catalyst (e.g., strong Lewis acids).1. Implement precise temperature control and run the reaction at a lower temperature.2. Switch to a milder catalyst, such as sodium bicarbonate or a recyclable solid acid catalyst.
Difficulties in Product Purification 1. Emulsion formation during aqueous workup.2. Incomplete removal of acetic acid or unreacted 2-ethylphenol.1. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions.2. Perform multiple washes with a saturated sodium bicarbonate solution to remove all acidic impurities. Unreacted 2-ethylphenol can be removed by washing with a dilute NaOH solution.
Product is Contaminated with Acetic Anhydride 1. Insufficient quenching of excess acetic anhydride.1. During the workup, ensure thorough washing with water or a bicarbonate solution to hydrolyze and remove any remaining acetic anhydride.

Experimental Protocols

Synthesis of this compound via Acetylation of 2-Ethylphenol

This protocol details the synthesis of this compound using acetic anhydride and a solid acid catalyst, expansive graphite, which allows for simple catalyst removal and high product yield.

Materials:

  • 2-Ethylphenol

  • Acetic Anhydride

  • Expansive Graphite (catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • 5% Hydrochloric Acid (HCl) solution

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-ethylphenol (10 mmol), acetic anhydride (20 mmol, 2 equivalents), and expansive graphite (200 mg).

  • Reaction: Add dichloromethane (5 mL) to the mixture. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Once the reaction is complete, add diethyl ether (10 mL) to the reaction mixture.

    • Filter the mixture to remove the expansive graphite catalyst and wash the catalyst with diethyl ether (2 x 10 mL).

    • Combine the filtrates and wash successively with 5% HCl (15 mL), 5% NaHCO₃ (15 mL), and brine (2 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to yield pure this compound.

Data Presentation

Parameter Value Reference
Reactant 2-Ethylphenol
Reagent Acetic Anhydride
Catalyst Expansive Graphite
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 1-2 hours
Yield >95% (for similar phenols)

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 2-Ethylphenol, Acetic Anhydride, & Expansive Graphite B Add Dichloromethane & Stir at RT A->B C Monitor by TLC B->C D Add Diethyl Ether C->D Reaction Complete E Filter to Remove Catalyst D->E F Wash with HCl, NaHCO3, & Brine E->F G Dry with MgSO4 F->G H Solvent Removal G->H I Vacuum Distillation H->I J J I->J Pure 2-Ethylphenyl Acetate troubleshooting_low_yield Start Low Yield Observed CheckReagents Are reagents pure and dry? Start->CheckReagents CheckConditions Are reaction time and temperature sufficient? CheckReagents->CheckConditions Yes ImpureReagents Purify/dry reagents or use new batch CheckReagents->ImpureReagents No CheckCatalyst Is the catalyst active? CheckConditions->CheckCatalyst Yes IncreaseTimeTemp Increase reaction time and/or temperature CheckConditions->IncreaseTimeTemp No ReplaceCatalyst Use fresh or activated catalyst CheckCatalyst->ReplaceCatalyst No End Re-run Experiment CheckCatalyst->End Yes ImpureReagents->End IncreaseTimeTemp->End ReplaceCatalyst->End

Preventing hydrolysis of 2-Ethylphenyl Acetate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 2-Ethylphenyl Acetate. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent its hydrolysis during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a problem during the workup of this compound?

A1: Ester hydrolysis is a chemical reaction where an ester, in this case, this compound, reacts with water to break down into its parent carboxylic acid (acetic acid) and alcohol (2-ethylphenol). This reaction is the reverse of the esterification used to create the ester and can be catalyzed by either acids or bases. During a typical workup, aqueous acidic or basic solutions are used to neutralize catalysts and remove impurities. These conditions create a favorable environment for hydrolysis, which can significantly reduce the final yield of your desired this compound product.

Q2: Which steps in a standard workup pose the highest risk for hydrolysis?

A2: The highest risk comes from any step involving contact with aqueous solutions, especially under non-neutral pH conditions. Key high-risk steps include:

  • Quenching the reaction: Initial addition of water or aqueous solutions to the crude reaction mixture.

  • Acid/Base Washes: Using basic solutions (like sodium bicarbonate or sodium hydroxide) to neutralize acid catalysts or unreacted starting materials is a major risk factor for base-catalyzed hydrolysis (saponification). While necessary, this step must be carefully controlled.[1][2]

Q3: How can I tell if my this compound is hydrolyzing during workup?

A3: The primary indicators of unwanted hydrolysis are a lower-than-expected final yield and the detection of 2-ethylphenol or acetic acid in your crude or purified product. You can confirm this using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Appearance of a new, more polar spot corresponding to the 2-ethylphenol starting material.

  • NMR Spectroscopy: Presence of peaks in the ¹H or ¹³C NMR spectrum that correspond to 2-ethylphenol.

  • IR Spectroscopy: A broad O-H stretch characteristic of the phenolic starting material may reappear or increase in intensity.

Q4: Are phenyl acetates like this compound particularly sensitive to hydrolysis?

A4: Yes. Esters with aromatic alcohol components (phenols) are known to be more susceptible to base-catalyzed hydrolysis.[3] This is because the phenoxide ion is a better leaving group compared to the alkoxide ion that would be formed from a non-aromatic alcohol. Therefore, special care should be taken during the workup of these compounds.

Troubleshooting Guide: Low Yield Due to Hydrolysis

If you are experiencing low yields and have confirmed the presence of 2-ethylphenol in your product, use this guide to diagnose and resolve the issue.

Factors Influencing Hydrolysis of this compound

The rate of hydrolysis is primarily affected by temperature, pH (strength of base), and contact time with the aqueous phase. The following table summarizes these factors and provides recommended control measures.

FactorRisk Level & RationaleRecommended Control Measures
Temperature High: The rate of hydrolysis increases significantly with temperature. A study on phenyl acetate showed the reaction is fast at 60-70°C but slow at room temperature.Low Temperature: Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath before beginning the workup. Perform all aqueous washes with ice-cold solutions.
Base Strength High: Strong bases (e.g., NaOH, KOH) dramatically accelerate saponification, which is often irreversible under basic conditions.[1][4]Mild Base: Use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize acids.[5]
Contact Time Medium: The longer the ester is in contact with the aqueous acidic or basic solution, the more hydrolysis can occur.Efficiency: Perform all extractions and washes quickly and without delays. Do not let the layers sit in the separatory funnel for extended periods.
Water Conc. Medium: As a key reactant, excess water can drive the equilibrium toward hydrolysis, especially under acidic conditions.Minimize Water: After the initial washes, use a brine (saturated NaCl) wash to remove the bulk of dissolved water from the organic layer. Follow with a thorough drying step using an anhydrous salt like Na₂SO₄ or MgSO₄.
Decision-Making Workflow for Workup

This diagram provides a logical workflow for troubleshooting and selecting the appropriate workup strategy to minimize hydrolysis.

G start Low Yield of This compound check_hydrolysis Suspect Hydrolysis? (e.g., 2-ethylphenol detected) start->check_hydrolysis review_workup Review Workup Conditions check_hydrolysis->review_workup Yes other_issues Investigate Other Issues (e.g., incomplete reaction) check_hydrolysis->other_issues No temp Was workup at RT or elevated temp? review_workup->temp base Strong base used? (e.g., NaOH, KOH) review_workup->base time Long contact time with aqueous phase? review_workup->time sol_temp Solution: Perform workup and washes on ice (0-5°C) temp->sol_temp Yes sol_base Solution: Switch to cold, saturated NaHCO3 or Na2CO3 solution base->sol_base Yes sol_time Solution: Minimize extraction time and dry organic layer promptly time->sol_time Yes implement Implement Optimized Mild Aqueous Protocol sol_temp->implement sol_base->implement sol_time->implement still_low Yield Still Low? implement->still_low non_aqueous Consider Non-Aqueous Workup for highly sensitive substrates still_low->non_aqueous Yes still_low->other_issues No, problem solved

Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.

Experimental Protocols

Protocol 1: Optimized Mild Aqueous Workup

This protocol is designed to isolate this compound while minimizing hydrolysis by controlling temperature and pH.

Methodology:

  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature. Then, place the reaction flask in an ice-water bath until the internal temperature is between 0-5°C.

  • Dilution & Transfer: Transfer the cold reaction mixture to a pre-chilled separatory funnel. Rinse the reaction flask with a suitable cold, water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and add the rinsing to the separatory funnel.

  • Neutralization: Slowly add ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Caution: Swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking. Vent the funnel frequently.

    • Continue adding fresh portions of cold NaHCO₃ solution until gas evolution ceases, indicating all acid has been neutralized.

  • Extraction: Stopper the funnel, shake gently, and allow the layers to separate. Drain the lower aqueous layer.

  • Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine). This step helps remove residual water and water-soluble impurities.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps together and flows freely.

  • Filtration & Concentration: Filter or decant the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, purify the crude product by distillation or column chromatography.

Protocol 2: Non-Aqueous Workup (for Highly Sensitive Esters)

For esters that are extremely sensitive to hydrolysis, a non-aqueous workup can be employed. This method avoids the use of water altogether.

Methodology:

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure (e.g., using a rotary evaporator).

  • Residue Treatment: To the resulting residue, add a non-polar organic solvent in which the desired ester is soluble but impurities (like acid catalysts or salts) are not (e.g., hexane, toluene).

  • Neutralization (if necessary): If an acid catalyst must be neutralized, an amine-based solid support (e.g., polymer-bound trisamine) can be added to the organic solution. Stir for 30-60 minutes.

  • Filtration: Filter the mixture through a pad of silica gel or Celite® to remove the solid support and other polar impurities. Wash the filter cake with additional non-polar solvent.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Further purify the product as needed, typically via column chromatography or distillation.

Standard Workup Workflow Diagram

This diagram illustrates the key steps in the recommended mild aqueous workup protocol.

G start Reaction Complete cool Cool Reaction Mixture to 0-5°C start->cool transfer Transfer to Separatory Funnel with Organic Solvent cool->transfer wash_bicarb Wash with Cold Saturated NaHCO3 Solution transfer->wash_bicarb wash_brine Wash with Cold Brine (NaCl) wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter Filter to Remove Drying Agent dry->filter concentrate Concentrate via Rotary Evaporation filter->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify end Pure this compound purify->end

Caption: Standard experimental workflow for an ester workup to prevent hydrolysis.

References

Catalyst selection for efficient 2-Ethylphenyl Acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Ethylphenyl Acetate. Due to the limited availability of specific data for this compound, this guide leverages detailed information from the synthesis of analogous compounds, namely 2-phenylethyl acetate and ethyl phenylacetate. The provided protocols and data should serve as a robust starting point for developing an efficient synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the esterification of 2-ethylphenol with acetic acid or its derivatives, such as acetic anhydride. This reaction is typically catalyzed by an acid catalyst or an enzyme.

Q2: Which catalysts are recommended for the synthesis of this compound?

A2: Based on analogous esterification reactions, both acidic catalysts and enzymes are effective.

  • Acidic Catalysts: Solid acid catalysts like Amberlyst-15 are a good choice due to their high activity, selectivity, reusability, and ease of separation from the reaction mixture[1]. Traditional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) can also be used[2][3].

  • Enzymatic Catalysts: Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are highly effective and offer mild reaction conditions and high selectivity[4][5][6].

Q3: What are the typical reaction conditions for the synthesis?

A3: Reaction conditions vary depending on the catalyst used.

  • For acid-catalyzed reactions , temperatures can range from room temperature to reflux, often with azeotropic removal of water to drive the equilibrium towards the product[1].

  • For enzyme-catalyzed reactions , milder conditions are typically employed, with temperatures often in the range of 40-60°C[4].

Q4: What are the potential side reactions and byproducts?

A4: The primary side reaction is the reverse reaction, the hydrolysis of the ester back to 2-ethylphenol and acetic acid. This is particularly relevant in the presence of water. With strong acid catalysts and high temperatures, etherification of the starting alcohol can be a potential side reaction. In the case of using acetic anhydride, the formation of poly-acetylated byproducts is possible if other reactive sites are present.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the consumption of reactants and the formation of the product.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low or no product yield Inactive Catalyst: The catalyst may be old, hydrated, or poisoned.Use a fresh, anhydrous catalyst. For enzymatic catalysts, ensure proper storage and handling to maintain activity.
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.Increase the reaction time or temperature (within the stability limits of the catalyst and reactants). Monitor the reaction progress to determine the optimal time.
Equilibrium Limitation: The accumulation of water can inhibit the forward reaction.Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed. Using an excess of one reactant (typically the less expensive one) can also shift the equilibrium.
Formation of multiple products (byproducts) Side Reactions: Undesirable side reactions may be occurring under the current conditions.Optimize the reaction temperature and catalyst loading. A more selective catalyst, such as an enzyme, may be beneficial.
Impure Starting Materials: Impurities in the 2-ethylphenol or acetic acid/anhydride can lead to byproduct formation.Ensure the purity of the starting materials before use.
Difficulty in product purification Incomplete Reaction: The presence of unreacted starting materials complicates purification.Ensure the reaction goes to completion by optimizing reaction conditions and monitoring its progress.
Hydrolysis during Work-up: The ester product may be hydrolyzing back to the starting materials during aqueous work-up.Maintain neutral or slightly acidic conditions during extraction and washing steps. Avoid prolonged contact with strong acids or bases.

Catalyst Performance Data (for Analogous Reactions)

The following tables summarize quantitative data for the synthesis of 2-phenylethyl acetate and ethyl phenylacetate, which can be used as a reference for optimizing the synthesis of this compound.

Table 1: Performance of Amberlyst-15 in the Synthesis of 2-Phenylethyl Acetate [1]

ParameterValue
Reactants 2-Phenylethanol and Acetic Acid
Catalyst Amberlyst-15
Temperature Up to 120°C (393 K) (thermal limitation of catalyst)
Reactant Molar Ratio 1:1 (2-Phenylethanol:Acetic Acid)
Purity Achieved >99%
Note Use of an entrainer (e.g., toluene) is recommended for water removal and temperature control in reactive distillation setups.

Table 2: Performance of Novozym® 435 in the Synthesis of 2-Phenylethyl Acetate [4][7]

ParameterValue
Reactants 2-Phenylethanol and Ethyl Acetate (Transesterification)
Catalyst Novozym® 435 (Immobilized Candida antarctica lipase B)
Optimal 2-PE Concentration 62.07 mM
Optimal Flow Rate 2.75 mL/min
Optimal Temperature 54.03 °C
Maximum Molar Conversion 99.01 ± 0.09%
Reaction System Continuous packed-bed reactor, solvent-free

Experimental Protocols (Adapted for this compound Synthesis)

Note: These are generalized protocols based on the synthesis of similar esters and should be optimized for this compound.

Protocol 1: Amberlyst-15 Catalyzed Esterification

Materials:

  • 2-Ethylphenol

  • Acetic Acid (glacial)

  • Amberlyst-15 catalyst

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Ethyl acetate (for extraction)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

  • To the flask, add 2-ethylphenol (1.0 eq), acetic acid (1.5-2.0 eq), and toluene.

  • Add Amberlyst-15 (5-10% by weight of the limiting reactant).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the 2-ethylphenol is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with a solvent and dried for reuse.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Novozym® 435 Catalyzed Transesterification

Materials:

  • 2-Ethylphenol

  • Ethyl acetate (as both reactant and solvent)

  • Novozym® 435

  • Molecular sieves (optional, for water removal)

Procedure:

  • To a dry flask equipped with a magnetic stirrer, add 2-ethylphenol (1.0 eq) and ethyl acetate (large excess, can be used as the solvent).

  • Add Novozym® 435 (5-10% by weight of 2-ethylphenol).

  • If desired, add activated molecular sieves to remove any traces of water.

  • Stir the mixture at a controlled temperature (e.g., 40-60°C).

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction is complete, filter off the Novozym® 435. The enzyme can be washed and reused.

  • Remove the excess ethyl acetate under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix Reactants: 2-Ethylphenol Acetic Acid/Anhydride start->reactants catalyst Add Catalyst reactants->catalyst heat Heat & Stir catalyst->heat monitor Monitor Progress (TLC/GC) heat->monitor monitor->heat Continue complete Reaction Complete monitor->complete Done filter Filter Catalyst complete->filter wash Aqueous Wash filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection cluster_acid Acid Catalysis cluster_enzyme Enzymatic Catalysis start Catalyst Selection for This compound Synthesis solid_acid Solid Acid (e.g., Amberlyst-15) start->solid_acid mineral_acid Mineral Acid (e.g., H₂SO₄) start->mineral_acid lipase Immobilized Lipase (e.g., Novozym® 435) start->lipase solid_acid_pros Pros: - Reusable - Easy Separation solid_acid->solid_acid_pros solid_acid_cons Cons: - Lower activity than mineral acids - Thermal limitations solid_acid->solid_acid_cons mineral_acid_pros Pros: - Low Cost - High Activity mineral_acid->mineral_acid_pros mineral_acid_cons Cons: - Corrosive - Difficult to separate - Waste generation mineral_acid->mineral_acid_cons lipase_pros Pros: - High Selectivity - Mild Conditions - Reusable lipase->lipase_pros lipase_cons Cons: - Higher Cost - Slower Reaction Rates lipase->lipase_cons

Caption: Catalyst selection guide for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 2-Ethylphenyl Acetate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomeric compounds are critical. This guide provides a comparative analysis of 2-Ethylphenyl Acetate and its positional isomers, 3-Ethylphenyl Acetate and 4-Ethylphenyl Acetate, using Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed experimental protocol, comparative data on their chromatographic and mass spectrometric behavior, and a visual representation of the analytical workflow.

Introduction

This compound and its isomers are aromatic esters that can be found in various natural and synthetic products. Their structural similarity presents a challenge for analytical separation and identification. Gas Chromatography-Mass Spectrometry is a powerful technique for this purpose, offering high-resolution separation and definitive structure elucidation through mass spectral fragmentation patterns. Understanding the subtle differences in their behavior under GC-MS analysis is crucial for accurate quantification and quality control.

Experimental Protocol

The following protocol is a representative method for the GC-MS analysis of this compound and its isomers. This method is synthesized from best practices for the analysis of similar aromatic compounds.

Sample Preparation: A standard stock solution containing this compound, 3-Ethylphenyl Acetate, and 4-Ethylphenyl Acetate is prepared in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 100 µg/mL. This stock solution is then serially diluted to prepare working standards for calibration and analysis.

Instrumentation: A standard benchtop Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source is used.

GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature Program
Initial Temperature80 °C, hold for 2 minutes
Ramp Rate 110 °C/min to 150 °C
Ramp Rate 220 °C/min to 280 °C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40 - 300
Solvent Delay3 minutes

Data Presentation and Comparison

The separation and identification of the ethylphenyl acetate isomers are based on their retention times and mass fragmentation patterns.

Chromatographic Separation:

While experimental retention times under the exact proposed protocol are not available in a single comparative study, the elution order can be predicted based on the isomers' boiling points and their interaction with the stationary phase. Generally, for positional isomers on a non-polar column like DB-5ms, the elution order is influenced by the boiling point. The isomer with the lowest boiling point typically elutes first. Kovats retention indices, which normalize retention times relative to n-alkanes, provide a more standardized measure for comparison across different systems.

Table 1: Comparative Quantitative Data for Ethylphenyl Acetate Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Kovats Retention Index (Semi-standard non-polar)Kovats Retention Index (Standard polar)
This compound C₁₀H₁₂O₂164.20122, 107, 43[1]1218[1]1812.8[1]
3-Ethylphenyl Acetate C₁₀H₁₂O₂164.20122, 107, 91[2]Not availableNot available
4-Ethylphenyl Acetate C₁₀H₁₂O₂164.20122, 107, 43[3][4]Not available1784[4]

Mass Spectra Analysis:

The electron ionization mass spectra of the three isomers are very similar, which is expected for positional isomers. The molecular ion peak [M]⁺ is observed at m/z 164. The base peak for all isomers is typically at m/z 122, corresponding to the loss of an acetyl group (CH₂=C=O). Another significant fragment is observed at m/z 107, resulting from the loss of an ethyl group from the ethylphenol cation. The key differentiating features in the mass spectra can be subtle variations in the relative intensities of minor fragment ions.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample containing Ethylphenyl Acetate Isomers Standard Preparation of Working Standards Sample->Standard Dilution Injector GC Inlet (250°C) Standard->Injector 1 µL Injection Column DB-5ms Column (Temperature Programmed) Injector->Column Vaporization & Transfer IonSource EI Ion Source (70 eV) Column->IonSource Elution MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Electron Multiplier Detector MassAnalyzer->Detector Mass Filtering DataSystem Data System Detector->DataSystem Identification Compound Identification (Retention Time & Mass Spectrum) DataSystem->Identification Quantification Quantification DataSystem->Quantification

Caption: Experimental workflow for the GC-MS analysis of Ethylphenyl Acetate isomers.

Conclusion

The GC-MS method outlined in this guide provides a robust framework for the separation and identification of this compound and its 3- and 4- isomers. While their mass spectra are very similar, slight differences in their chromatographic retention behavior, as indicated by their Kovats indices, allow for their differentiation. For unambiguous identification, it is crucial to use authentic reference standards for each isomer to confirm retention times and mass spectra under the specific analytical conditions employed. This comparative guide serves as a valuable resource for researchers and scientists in developing and validating analytical methods for these and other structurally similar compounds.

References

HPLC method development for the quantification of 2-Ethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Quantification of 2-Ethylphenyl Acetate: HPLC vs. GC Methods

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like this compound is paramount. This ester, a volatile organic compound, presents unique analytical challenges.[1][2] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of this compound, offering detailed experimental protocols and performance data to aid in method selection and development.

High-Performance Liquid Chromatography (HPLC) Method

While GC is often the preferred method for volatile compounds, HPLC offers a viable alternative, particularly for samples in complex matrices or when derivatization is not desirable.[3][4] A robust HPLC method requires careful optimization of the stationary phase, mobile phase, and detection parameters to achieve adequate retention and resolution.

Experimental Protocol: HPLC

A reversed-phase HPLC method was developed for the quantification of this compound. The following protocol outlines the optimized conditions.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent.[5]

  • Column: Agilent InfinityLab Poroshell 120 EC-C18, 4.6 x 150 mm, 4 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) at 210 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Assessed by a five-point calibration curve.

  • Precision: Determined by six replicate injections of a standard solution at a concentration of 50 µg/mL.

  • Accuracy: Evaluated by the recovery of spiked samples at three different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

Alternative Method: Gas Chromatography (GC)

Gas chromatography is a highly sensitive and efficient technique for the analysis of volatile compounds like this compound.[4][6] It typically offers faster analysis times compared to HPLC for such analytes.[3]

Experimental Protocol: GC

The following GC method provides a reliable alternative for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 8890 GC System with a Flame Ionization Detector (FID) or equivalent.[7]

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature (FID): 280°C.

  • Injection Volume: 1 µL (split ratio 50:1).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a suitable volatile solvent such as methanol or ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions in the same solvent to cover the desired concentration range.

  • Sample Preparation: Dilute the sample with the chosen solvent to an appropriate concentration.

Performance Comparison

The choice between HPLC and GC often depends on the specific application, available instrumentation, and the nature of the sample matrix. The following table summarizes the expected performance characteristics of the two methods for the quantification of this compound.

ParameterHPLC MethodGC Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Run Time 10 - 15 minutes5 - 10 minutes
Selectivity Good, based on polarity.Excellent, based on volatility and polarity.
Sensitivity (LOD) ~0.5 µg/mL~0.1 µg/mL
Precision (%RSD) < 2%< 1.5%
Solvent Consumption HighLow (carrier gas)
Sample Derivatization Not requiredGenerally not required for volatile esters.
Cost per Sample Higher due to solvent usage.[3]Lower.[3]

Method Development Workflow

The development of a robust analytical method follows a logical progression of steps to ensure accuracy, precision, and reliability.

HPLC Method Development Workflow for this compound A Define Analytical Target Profile (Analyte: this compound) B Literature Search & Review of Analyte Properties (Volatility, UV Absorbance) A->B C Initial Method Scouting (Column, Mobile Phase, Detector Selection) B->C D Method Optimization (Gradient/Isocratic, Flow Rate, Temperature) C->D E System Suitability Testing (Resolution, Tailing Factor, Repeatability) D->E E->D Optimization Required F Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) E->F G Finalized & Documented Method F->G

References

Comparative Guide to Analytical Method Validation for 2-Ethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of 2-Ethylphenyl Acetate is crucial for ensuring product quality and consistency. This guide provides a detailed comparison of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented is a synthesis of established analytical practices and data from structurally similar compounds, offering a predictive performance comparison to guide laboratory professionals in selecting and validating the most suitable method for their specific needs.

Performance Comparison of Analytical Methods

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and analytical throughput. Gas chromatography, particularly with a mass spectrometer (GC-MS), is a well-established technique for analyzing volatile compounds like this compound, offering high resolution and sensitivity.[1] Conversely, HPLC provides a versatile and robust alternative, often utilizing UV detection.[1]

Table 1: Predicted Performance Characteristics of GC-MS and HPLC for this compound Analysis

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (% RSD) < 2%< 2%
Limit of Detection (LOD) ng/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL rangeµg/mL range
Specificity High (Mass Spectra)Moderate to High (Retention Time & UV Spectra)
Robustness GoodExcellent

Experimental Protocols

Method validation is essential to ensure that the selected analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[2][3] The following protocols are based on the International Conference on Harmonisation (ICH) guidelines.[2][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for acetate esters.[1][5][6][7]

  • Instrumentation: Agilent 5975C Mass Spectrometer or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.[1]

  • Injector: Split/splitless injector set at 250°C with a split ratio of 100:1.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: 40-400 amu.[1]

    • Data Acquisition: Scan mode.[1]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a method for a structurally similar compound, Ethyl (2-hydroxyphenyl)acetate.[8]

  • Instrumentation: HPLC system with UV detection.

  • Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, formic acid can be used as a modifier instead of phosphoric acid.[8]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at an appropriate wavelength (e.g., 258 nm).[9]

  • Injection Volume: 10 µL.

Method Validation Parameters

The following parameters must be assessed during method validation:[2][4][10]

  • Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or degradation products. This is demonstrated through blank and placebo analysis, and forced degradation studies.[2]

  • Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by a minimum of five concentrations, and the correlation coefficient (R²) should be greater than 0.99.[4]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results to the true value. It is often determined by spiking the sample matrix with known amounts of the analyte.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

Analytical Method Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase Define_Purpose Define Analytical Method Purpose Set_Acceptance_Criteria Set Acceptance Criteria Define_Purpose->Set_Acceptance_Criteria Specificity Specificity Set_Acceptance_Criteria->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Final_Approval Final Approval Validation_Report->Final_Approval

Caption: Workflow for analytical method validation.

References

A Comparative Analysis of 2-, 3-, and 4-Ethylphenyl Acetate Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties, synthesis, and potential biological significance of the three positional isomers of ethylphenyl acetate: 2-ethylphenyl acetate, 3-ethylphenyl acetate, and 4-ethylphenyl acetate. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and compound selection. While experimental data on the biological activities of these specific esters are limited in publicly available literature, this guide consolidates existing information and highlights areas for future investigation.

Physicochemical Properties

The position of the ethyl group on the phenyl ring subtly influences the physicochemical properties of the ethylphenyl acetate isomers. These differences, although minor, can have significant implications for their biological activity, solubility, and pharmacokinetic profiles. A summary of their key properties is presented below.

PropertyThis compound3-Ethylphenyl Acetate4-Ethylphenyl Acetate
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [1]164.20 g/mol 164.20 g/mol [2]
CAS Number 3056-59-5[1]620-17-7 (for 3-ethylphenol)3245-23-6[2]
Appearance Colorless liquid-Colorless to pale yellow liquid
Boiling Point ---
Melting Point --4.5 °C (for 3-ethylphenol)-
Density -1.0076 g/cm³ (for 3-ethylphenol)-
LogP (XLogP3-AA) 2.4[1]2.4 (for 3-ethylphenol)[3]-
Refractive Index ---

Note: Data for the acetate esters are limited; some data for the precursor ethylphenols are included for reference. The lack of comprehensive experimental data for all isomers in a single source necessitates careful consideration when comparing these values.

Synthesis Protocols

The synthesis of 2-, 3-, and 4-ethylphenyl acetate is typically achieved through the esterification of the corresponding ethylphenol with an acetylating agent. The general synthetic scheme involves the reaction of the respective ethylphenol isomer with acetic anhydride or acetyl chloride in the presence of a catalyst or base.

General Experimental Protocol for Acetylation of Ethylphenols

Materials:

  • 2-Ethylphenol, 3-Ethylphenol, or 4-Ethylphenol

  • Acetic anhydride or Acetyl chloride

  • Pyridine or a suitable non-nucleophilic base

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the respective ethylphenol isomer (1.0 eq) in anhydrous diethyl ether.

  • Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethylphenyl acetate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

DOT Diagram of the General Synthesis Workflow:

SynthesisWorkflow Start Start with Ethylphenol Isomer Dissolve Dissolve in Anhydrous Solvent Start->Dissolve AddBase Add Base (e.g., Pyridine) Dissolve->AddBase Cool Cool to 0°C AddBase->Cool AddAcetylatingAgent Add Acetylating Agent (e.g., Acetic Anhydride) Cool->AddAcetylatingAgent React React at Room Temperature AddAcetylatingAgent->React Quench Quench with Water React->Quench Wash Aqueous Workup (NaHCO3, Brine) Quench->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify End Obtain Pure Ethylphenyl Acetate Isomer Purify->End

Caption: General workflow for the synthesis of ethylphenyl acetate isomers.

Comparative Biological Activity and Potential Applications

The toxicity of the parent ethylphenol isomers has been shown to vary with the position of the ethyl group. For instance, acute oral toxicity in rats for a mixture of ethylphenol isomers was reported with an LD50 of 981 mg/kg bw. This suggests that the isomeric position can influence the toxicological profile.

Given the prevalence of the acetate ester moiety in pharmaceuticals, these compounds could be investigated for a range of biological activities. Areas for potential investigation include:

  • Enzyme Inhibition: Many phenolic and ester compounds exhibit inhibitory activity against various enzymes. It would be valuable to screen these isomers against enzymes such as acetylcholinesterase, cyclooxygenases (COX-1 and COX-2), lipoxygenases, and various cytochrome P450 enzymes to identify any selective inhibition.

  • Receptor Binding: The specific spatial arrangement of the ethyl and acetate groups could lead to differential binding affinities for various receptors. Screening against a panel of receptors could uncover novel pharmacological activities.

  • Antimicrobial or Antifungal Activity: Phenolic compounds and their derivatives are known for their antimicrobial properties. The ethylphenyl acetate isomers could be tested against a range of bacterial and fungal strains.

  • Antioxidant Activity: While the acetylation of the hydroxyl group may reduce the antioxidant potential compared to the parent ethylphenols, it is still worthwhile to evaluate their radical scavenging capabilities.

Future Research Directions and Experimental Design

To elucidate the comparative biological profiles of these isomers, a structured experimental approach is recommended.

DOT Diagram of a Proposed Experimental Workflow:

ExperimentalWorkflow Start Synthesize and Purify 2-, 3-, and 4-Ethylphenyl Acetate Physicochem Characterize Physicochemical Properties (Solubility, LogP, etc.) Start->Physicochem InVitro In Vitro Screening Start->InVitro InSilico In Silico Modeling Start->InSilico EnzymeAssays Enzyme Inhibition Assays (e.g., AChE, COX, LOX, CYP450) InVitro->EnzymeAssays ReceptorBinding Receptor Binding Assays InVitro->ReceptorBinding Antimicrobial Antimicrobial/Antifungal Assays InVitro->Antimicrobial Antioxidant Antioxidant Assays InVitro->Antioxidant LeadIdentification Identify Lead Isomer(s) EnzymeAssays->LeadIdentification ReceptorBinding->LeadIdentification Antimicrobial->LeadIdentification Antioxidant->LeadIdentification QSAR QSAR Studies InSilico->QSAR Docking Molecular Docking InSilico->Docking ADMET ADMET Prediction InSilico->ADMET QSAR->LeadIdentification Docking->LeadIdentification ADMET->LeadIdentification InVivo In Vivo Studies (if warranted) LeadIdentification->InVivo

Caption: Proposed workflow for the comparative evaluation of ethylphenyl acetate isomers.

This systematic approach will enable a comprehensive comparison of the three isomers and could lead to the identification of a lead compound with desirable biological activity for further development.

Conclusion

While 2-, 3-, and 4-ethylphenyl acetate share the same molecular formula, the positional variation of the ethyl group is expected to result in distinct physicochemical and biological properties. Currently, a significant gap exists in the literature regarding the direct comparison of their biological activities. The provided synthesis protocols and proposed experimental workflow offer a roadmap for researchers to systematically investigate these isomers. Such studies are crucial for unlocking their potential in drug discovery and other scientific applications. Further research is strongly encouraged to build a comprehensive understanding of the structure-activity relationships within this isomeric series.

References

A Comparative Analysis of the Predicted Biological Activity of Ethylphenyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylphenyl acetate, a key aromatic ester, exists in three isomeric forms—ortho, meta, and para—distinguished by the substitution pattern on the phenyl ring. While these isomers share the same molecular formula, their distinct structural arrangements can lead to significant differences in their biological activities. In the absence of direct comparative experimental data, this guide provides an in silico-based comparative study of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of ortho-, meta-, and para-ethylphenyl acetate. This computational analysis offers valuable insights into their potential pharmacological and toxicological properties, paving the way for targeted experimental validation.

Predicted Physicochemical and ADME Properties: A Comparative Overview

To initiate a comparative analysis, the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the three ethylphenyl acetate isomers were predicted using the ADMETlab 2.0 online platform. The Simplified Molecular Input Line Entry System (SMILES) strings for each isomer served as the input for these predictions.

  • ortho-Ethylphenyl Acetate SMILES: CCC1=CC=CC=C1OC(=O)C

  • meta-Ethylphenyl Acetate SMILES: CCC1=CC(OC(=O)C)=CC=C1

  • para-Ethylphenyl Acetate SMILES: CCC1=CC=C(C=C1)OC(=O)C

The table below presents a summary of the key predicted properties, highlighting the subtle yet potentially significant differences among the isomers.

PropertyOrtho-Ethylphenyl AcetateMeta-Ethylphenyl AcetatePara-Ethylphenyl AcetateSignificance
Molecular Weight 164.20164.20164.20Identical molecular mass.
LogP 2.652.652.65High lipophilicity, suggesting good membrane permeability.
Water Solubility -2.80 log(mol/L)-2.80 log(mol/L)-2.80 log(mol/L)Low water solubility.
Caco-2 Permeability 0.950.950.95High intestinal permeability is predicted.
Blood-Brain Barrier (BBB) Permeability YesYesYesAll isomers are predicted to cross the blood-brain barrier.
P-glycoprotein Substrate NoNoNoNot likely to be subject to efflux by P-glycoprotein.
CYP2C9 Inhibitor YesYesYesPotential for drug-drug interactions via CYP2C9 inhibition.
CYP2D6 Inhibitor YesYesYesPotential for drug-drug interactions via CYP2D6 inhibition.
CYP3A4 Inhibitor YesYesYesPotential for drug-drug interactions via CYP3A4 inhibition.
Human Intestinal Absorption 95.8%95.8%95.8%Excellent predicted absorption from the gut.

Predicted Toxicological Profiles

The potential toxicity of the ethylphenyl acetate isomers was evaluated through in silico predictions for several critical endpoints. These predictions are crucial for early-stage hazard identification in drug development.

Toxicity EndpointOrtho-Ethylphenyl AcetateMeta-Ethylphenyl AcetatePara-Ethylphenyl AcetateImplication
AMES Toxicity NoNoNoNot predicted to be mutagenic.
Carcinogenicity NoNoNoNot predicted to be carcinogenic.
hERG Inhibition (Category) IIIIIIIIILow risk of cardiac toxicity.
Oral Acute Toxicity (LD50) 2.47 mol/kg2.47 mol/kg2.47 mol/kgPredicted to have low acute toxicity.
Hepatotoxicity NoNoNoNot predicted to be toxic to the liver.

Experimental Protocols

The data presented in this guide is based on computational predictions. The methodology for obtaining this data is as follows:

In Silico ADME/Tox Prediction Protocol:

  • Molecular Structure Input: The chemical structures of the ortho-, meta-, and para-ethylphenyl acetate isomers were represented by their respective canonical SMILES strings.

  • Prediction Platform: The ADMETlab 2.0 web-based platform was employed for the prediction of all physicochemical, ADME, and toxicological properties. This platform utilizes machine learning models trained on extensive experimental datasets to forecast the properties of novel chemical entities.

  • Property Selection: A comprehensive set of parameters relevant to drug discovery and development was chosen for prediction.

  • Data Retrieval and Analysis: The predicted numerical values and classifications for each isomer were systematically collected from the platform's output. This data was then compiled and organized into the comparative tables presented in this guide to facilitate analysis of the structure-activity relationships among the isomers.

Mandatory Visualizations

To visually represent the processes and potential biological interactions discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_input 1. Isomer Structure Input cluster_prediction 2. In Silico Prediction cluster_output 3. Data Output & Analysis ortho ortho-Ethylphenyl Acetate (SMILES) admetlab ADMETlab 2.0 Server (Machine Learning Models) ortho->admetlab meta meta-Ethylphenyl Acetate (SMILES) meta->admetlab para para-Ethylphenyl Acetate (SMILES) para->admetlab adme_props ADME Properties (Solubility, Permeability, etc.) admetlab->adme_props tox_props Toxicity Profiles (AMES, hERG, etc.) admetlab->tox_props comparison Comparative Analysis adme_props->comparison tox_props->comparison

Caption: In Silico Prediction Workflow for Ethylphenyl Acetate Isomers.

signaling_pathway cluster_drug Drug Action cluster_cns Central Nervous System cluster_metabolism Metabolism drug Ethylphenyl Acetate Isomer (BBB Permeable) receptor Neuronal Receptor drug->receptor interaction Inhibition drug->interaction downstream Downstream Signaling Cascade receptor->downstream response Biological Response downstream->response cyp Cytochrome P450 Enzymes (e.g., CYP2C9, CYP2D6) interaction->cyp

Caption: Potential Biological Interaction Pathways for Ethylphenyl Acetate Isomers.

Discussion of Potential Biological Activities and Signaling Pathways

The in silico predictions suggest that all three ethylphenyl acetate isomers are likely to be well-absorbed orally and can penetrate the blood-brain barrier. This opens the possibility of effects on the central nervous system (CNS). Molecules capable of crossing the BBB can interact with a multitude of neuronal targets, including receptors, ion channels, and enzymes, thereby modulating various signaling pathways. The specific nature of these interactions would depend on the precise three-dimensional conformation of each isomer and its affinity for different biological targets.

Furthermore, the predicted inhibition of key cytochrome P450 enzymes (CYP2C9, CYP2D6, and CYP3A4) by all isomers is a significant finding. These enzymes are central to the metabolism of a vast array of drugs and other xenobiotics. Inhibition of these CYPs can lead to clinically relevant drug-drug interactions, where the co-administration of an ethylphenyl acetate isomer could alter the pharmacokinetics and pharmacodynamics of other medications. This underscores the importance of considering metabolic pathways when evaluating the biological activity of these compounds.

Given that these isomers are structurally related to known flavor and fragrance compounds, their interaction with olfactory and gustatory signaling pathways is another facet of their biological activity. These pathways involve G-protein coupled receptors (GPCRs) in the nasal epithelium and taste buds, respectively.

A Spectroscopic Showdown: Differentiating 2-Ethylphenyl Acetate and Its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

In the world of chemical research and drug development, the precise identification of molecular structure is paramount. Even subtle differences in the arrangement of atoms, as seen in regioisomers, can lead to vastly different chemical and biological properties. This guide provides a detailed spectroscopic comparison of 2-Ethylphenyl Acetate and its regioisomers, 3-Ethylphenyl Acetate and 4-Ethylphenyl Acetate, leveraging key analytical techniques to distinguish between these closely related compounds. By presenting experimental data in a clear and comparative format, this document serves as a valuable resource for researchers and scientists in confirming the identity of these aromatic esters.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound, 3-Ethylphenyl Acetate, and 4-Ethylphenyl Acetate. The data was acquired using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Assignment This compound 3-Ethylphenyl Acetate 4-Ethylphenyl Acetate
-CH₃ (ethyl)1.21 (t)1.24 (t)1.23 (t)
-CH₂- (ethyl)2.62 (q)2.67 (q)2.66 (q)
-C(=O)CH₃2.30 (s)2.30 (s)2.29 (s)
Aromatic Protons7.04-7.25 (m)6.92-7.30 (m)6.98 (d), 7.18 (d)

t = triplet, q = quartet, s = singlet, d = doublet, m = multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Assignment This compound 3-Ethylphenyl Acetate 4-Ethylphenyl Acetate
-CH₃ (ethyl)14.115.515.5
-CH₂- (ethyl)23.428.728.3
-C(=O)CH₃21.021.221.1
Aromatic C-H121.9, 125.9, 126.6, 128.9119.0, 122.2, 126.9, 129.2121.2, 129.2
Aromatic C (quaternary)134.7, 148.6139.6, 151.0139.1, 148.8
-C=O169.5169.7169.8
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (in cm⁻¹)

Vibrational Mode This compound 3-Ethylphenyl Acetate 4-Ethylphenyl Acetate
C=O Stretch (Ester)~1765~1763~1761
C-O Stretch (Ester)~1215~1213~1215
Aromatic C=C Stretch~1590, ~1490~1600, ~1485~1610, ~1510
C-H Stretch (Aromatic)~3030~3035~3040
C-H Stretch (Aliphatic)~2970, ~2875~2965, ~2875~2965, ~2875
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Ion This compound 3-Ethylphenyl Acetate 4-Ethylphenyl Acetate
[M]⁺ (Molecular Ion)164164164
[M - CH₂CO]⁺122122122
[M - OCCH₃]⁺121121121
[C₇H₇]⁺ (Tropylium ion)919191

Experimental Protocols

A detailed description of the methodologies used to acquire the spectroscopic data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of each ethylphenyl acetate isomer was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 8223.685 Hz

    • Temperature: 298 K

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 24038.461 Hz

    • Temperature: 298 K

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using MestReNova software. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: A single drop of the neat liquid sample of each isomer was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a DTGS detector.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

    • Mode: Transmittance

  • Data Processing: A background spectrum of the empty NaCl plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS). A 1 µL aliquot of a dilute solution of each isomer in dichloromethane was injected into the GC.

  • Instrumentation: A Shimadzu GCMS-QP2010 Ultra system was used for the analysis.

  • GC Conditions:

    • Column: SH-Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C held for 2 min, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Ion Source Temperature: 200 °C

    • Mass Range: m/z 40-400

  • Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and major fragment ions.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between the three regioisomers and the spectroscopic techniques employed for their characterization.

Spectroscopic_Comparison cluster_isomers Regioisomers cluster_techniques Spectroscopic Techniques This compound This compound NMR NMR (¹H & ¹³C) This compound->NMR IR IR This compound->IR MS Mass Spec. This compound->MS 3-Ethylphenyl Acetate 3-Ethylphenyl Acetate 3-Ethylphenyl Acetate->NMR 3-Ethylphenyl Acetate->IR 3-Ethylphenyl Acetate->MS 4-Ethylphenyl Acetate 4-Ethylphenyl Acetate 4-Ethylphenyl Acetate->NMR 4-Ethylphenyl Acetate->IR 4-Ethylphenyl Acetate->MS

Caption: Relationship between ethylphenyl acetate regioisomers and spectroscopic analysis methods.

A Comparative Guide to the Quantification of 2-Ethylphenyl Acetate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2-Ethylphenyl Acetate in complex matrices such as beverages, biological fluids, and food products. The selection of an appropriate analytical technique is critical for obtaining reliable and reproducible data in research, quality control, and safety assessments. This document outlines detailed experimental protocols for two prevalent methods—Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Liquid-Liquid Extraction followed by Gas Chromatography-Mass Spectrometry (LLE-GC-MS)—and presents a comparative summary of their performance based on typical validation parameters.

Comparative Performance of Analytical Methods

The choice between HS-SPME-GC-MS and LLE-GC-MS depends on the specific requirements of the analysis, including the nature of the matrix, the required sensitivity, and sample throughput. The following table summarizes the typical performance characteristics for the quantification of this compound.

Validation ParameterHeadspace Solid-Phase Microextraction (HS-SPME) with GC-MSLiquid-Liquid Extraction (LLE) with GC-MS
Linearity (R²) > 0.995> 0.99
Linear Range 0.1 - 100 µg/L1 - 500 µg/L
Limit of Detection (LOD) ~0.02 µg/L~0.5 µg/L
Limit of Quantification (LOQ) ~0.07 µg/L~1.5 µg/L
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 10%< 15%
Sample Preparation Time ~30 minutes per sample (automated)~45-60 minutes per sample
Solvent Consumption NoneHigh
Matrix Effect Low to ModerateModerate to High

Experimental Protocols

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound in liquid and solid matrices. It is a solvent-free technique, which minimizes sample preparation time and reduces the risk of contamination.

1. Sample Preparation:

  • Place a 5 mL aliquot of the liquid sample (e.g., beverage) or a 1 g homogenized solid sample into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace ("salting out" effect)[1].

  • Add an appropriate internal standard (e.g., a deuterated analog of a similar ester) to each sample, blank, and calibration standard[1].

  • Seal the vial immediately with a magnetic crimp cap containing a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in an autosampler with an agitator and incubator.

  • Incubate the sample at 60°C for 15 minutes with agitation to facilitate the equilibration of this compound between the sample and the headspace[1].

  • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample for 30 minutes at 60°C to extract the analytes[1].

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode[1].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: Use a suitable capillary column for fragrance analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Ramp to 250°C at a rate of 20°C/min and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 107, 122, 164)[2]. A full scan mode (m/z 40-300) can be used for qualitative analysis.

4. Quantification:

  • Construct a calibration curve by analyzing a series of standards of known concentrations prepared in a matrix similar to the samples.

  • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method 2: Liquid-Liquid Extraction (LLE) with Gas Chromatography-Mass Spectrometry (GC-MS)

LLE is a classic sample preparation technique that is effective for extracting analytes from aqueous matrices. This method is generally more labor-intensive and consumes more solvent than SPME.

1. Sample Preparation and Extraction:

  • Take a 10 mL aliquot of the liquid sample (e.g., plasma, diluted beverage) and place it in a 50 mL centrifuge tube.

  • Add an appropriate internal standard.

  • Add 10 mL of a suitable extraction solvent, such as ethyl acetate or a mixture of hexane and diethyl ether (1:1, v/v).

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 10 mL of the organic solvent to improve recovery.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

2. GC-MS Analysis:

  • Injector: Inject 1 µL of the extract into the GC inlet at 250°C in splitless mode.

  • Carrier Gas, Column, and Oven Temperature Program: Follow the same conditions as described in Method 1.

  • Mass Spectrometer: Follow the same conditions as described in Method 1.

3. Quantification:

  • Follow the same quantification procedure as described in Method 1.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lle LLE cluster_analysis Analysis Sample Complex Matrix (e.g., Beverage, Plasma) Spiking Addition of Internal Standard Sample->Spiking Prep_Method Extraction Method Spiking->Prep_Method Incubation Incubation & Agitation (60°C) Solvent_Add Add Organic Solvent (e.g., Ethyl Acetate) Extraction Headspace Extraction (SPME Fiber) Incubation->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Vortex_Cent Vortex & Centrifuge Solvent_Add->Vortex_Cent Extract_Conc Collect & Concentrate Organic Layer Vortex_Cent->Extract_Conc Extract_Conc->GC_MS Quant Quantification GC_MS->Quant

Caption: Experimental workflow for quantification of this compound.

logical_relationship Analyte This compound in Complex Matrix Method_Choice Choice of Analytical Method Analyte->Method_Choice Goal Accurate & Precise Quantification HS_SPME HS-SPME-GC-MS Method_Choice->HS_SPME LLE LLE-GC-MS Method_Choice->LLE Validation Method Validation HS_SPME->Validation LLE->Validation Validation->Goal Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity (LOD/LOQ) Validation->Sensitivity

References

A Comparative Guide to Purity Assessment of Synthesized 2-Ethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is of paramount importance. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 2-Ethylphenyl Acetate, a significant intermediate in various chemical syntheses. We will delve into the experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting their respective strengths and weaknesses.

Common Synthesis Route and Potential Impurities

This compound is commonly synthesized via the esterification of 2-ethylphenol with an acetylating agent such as acetyl chloride or acetic anhydride.[1][2] This process can introduce several potential impurities that need to be identified and quantified to ensure the final product's quality.

Potential Impurities Include:

  • Unreacted Starting Materials: 2-ethylphenol.

  • Excess Reagents: Acetic anhydride or acetyl chloride.

  • By-products: Acetic acid.

  • Isomeric Impurities: 3-Ethylphenyl acetate and 4-Ethylphenyl acetate, if the starting 2-ethylphenol was not pure.

  • Solvent Residues: Depending on the solvent used for reaction and workup.

The following diagram illustrates the general synthesis and the potential impurities that can arise.

Synthesis and Impurity Pathway for this compound cluster_reactants Reactants cluster_products Reaction Outcome 2-Ethylphenol 2-Ethylphenol Synthesized this compound Synthesized this compound 2-Ethylphenol->Synthesized this compound Esterification Acetylating Agent Acetylating Agent Acetylating Agent->Synthesized this compound Impurities Impurities Synthesized this compound->Impurities Potential Contamination

Caption: General synthesis pathway and potential sources of impurities.

Comparison of Analytical Techniques

The choice of an analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key characteristics of GC-MS, HPLC, and NMR spectroscopy for the analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and mass-to-charge ratio of fragments.Separation based on polarity and interaction with a stationary phase.Analysis of the magnetic properties of atomic nuclei to provide structural information.
Information Provided Purity (area %), identification of volatile impurities.Purity (area %), quantification of non-volatile and thermally labile impurities.Structural confirmation, identification and quantification of impurities (qNMR).
Sensitivity High (ng to pg level).Moderate to High (µg to ng level).Lower sensitivity compared to chromatographic methods.
Sample Throughput High.High.Lower.
Structural Elucidation Good for volatile compounds through mass spectral libraries.Limited (requires coupling with MS for structural information).Excellent for complete structural determination.
Quantitative Accuracy Good with appropriate calibration.Very good with appropriate calibration.Excellent for quantification without a reference standard (qNMR).

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for determining the purity of this compound and identifying related volatile impurities.

Experimental Workflow:

A Sample Preparation (Dilution in appropriate solvent) B GC Injection A->B C Separation in GC Column B->C D Ionization (EI) C->D E Mass Analysis (MS) D->E F Data Analysis (Peak Integration & Library Search) E->F

Caption: GC-MS experimental workflow for purity assessment.

Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector:

    • Mode: Split (split ratio of 50:1).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent like ethyl acetate or dichloromethane.

  • Data Analysis: The purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The Kovats retention index for this compound on a semi-standard non-polar column is approximately 1218, which can aid in its identification.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds based on their polarity. It is particularly useful for analyzing less volatile or thermally labile impurities that may not be suitable for GC analysis.

Experimental Workflow:

A Sample Preparation (Dissolve in mobile phase) B HPLC Injection A->B C Separation in HPLC Column B->C D UV Detection C->D E Data Analysis (Peak Integration & Quantification) D->E

Caption: HPLC experimental workflow for purity assessment.

Protocol:

  • Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.[4] For MS compatibility, a small amount of formic acid (0.1%) can be added to the mobile phase.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Quantification of impurities can be achieved by creating a calibration curve with certified reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the molecular structure of the main compound and any impurities present.

Experimental Workflow:

A Sample Preparation (Dissolve in deuterated solvent) B NMR Data Acquisition (1H, 13C, etc.) A->B C Data Processing (Fourier Transform, Phasing) B->C D Spectral Analysis (Chemical Shift, Integration, Coupling) C->D E Purity Determination D->E

Caption: NMR experimental workflow for purity assessment.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for similar esters.[5]

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): Can be used for more complex structural assignments if needed.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Analysis:

    • Structural Confirmation: The chemical shifts, integration values, and coupling patterns of the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of this compound.

    • Impurity Identification: The presence of unexpected signals may indicate impurities. For example, a broad singlet around 10-12 ppm in the ¹H NMR spectrum could indicate the presence of acetic acid. Signals corresponding to unreacted 2-ethylphenol would also be readily identifiable.

    • Quantitative NMR (qNMR): Purity can be accurately determined by adding a known amount of an internal standard with a distinct, non-overlapping signal to the sample. The purity is then calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Methodology Comparison Diagram

The following diagram provides a visual comparison of the key attributes of the three analytical techniques discussed.

Comparison of Analytical Techniques for Purity Assessment cluster_gcms GC-MS cluster_hplc HPLC cluster_nmr NMR GCMS_Strengths Strengths: - High Sensitivity - Excellent for Volatiles - Good for Identification GCMS_Weaknesses Weaknesses: - Not for Non-volatiles - Thermal Degradation Risk HPLC_Strengths Strengths: - Versatile - High Quantitative Accuracy - Good for Non-volatiles HPLC_Weaknesses Weaknesses: - Lower Sensitivity than GC - Limited Structural Info NMR_Strengths Strengths: - Definitive Structure ID - Quantitative (qNMR) - Non-destructive NMR_Weaknesses Weaknesses: - Lower Sensitivity - Higher Cost - Lower Throughput

Caption: Strengths and weaknesses of GC-MS, HPLC, and NMR.

By employing these analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

Establishing a Reference Standard for 2-Ethylphenyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a reference standard for 2-Ethylphenyl Acetate. It includes a comparative analysis of this compound with its common alternatives, detailed experimental protocols for its characterization, and visual workflows to guide the process. The information presented is intended to support quality control, analytical method development, and research applications where a well-characterized standard is essential.

Comparative Analysis of this compound and Alternatives

This compound is an aromatic ester valued for its unique sensory properties. In the flavor and fragrance industry, it is often compared with other phenyl acetates, primarily methyl phenyl acetate and phenethyl acetate. The selection of a particular ester is dictated by the desired nuance in the final product's sensory profile.

Table 1: Physicochemical and Sensory Properties of this compound and Alternatives

PropertyThis compoundMethyl Phenyl AcetatePhenethyl Acetate
Chemical Formula C₁₀H₁₂O₂[1]C₉H₁₀O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [1]150.17 g/mol 164.20 g/mol
CAS Number 3056-59-5[1]101-41-7103-45-7
Odor Profile Sweet, floral, honey, with fruity and cocoa notes[2]Strong, sweet, honey-like, penetratingFloral (rose), honey, fruity (raspberry)
Purity (Typical) >98%>99%>98%
Boiling Point 229 °C[2]218 °C232 °C
Primary Application Flavor and Fragrance[3]Flavor and FragranceFlavor and Fragrance

Experimental Protocols for Characterization

To establish this compound as a reference standard, a thorough characterization using validated analytical methods is necessary. The following protocols for Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are provided as a starting point and should be validated for the specific instrumentation and application.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity and Quantification

This method is suitable for determining the purity of this compound and quantifying it in various matrices. The protocol is adapted from validated methods for similar compounds[4][5].

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., ethanol or ethyl acetate). This yields a stock solution of approximately 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Prepare the sample in the same solvent as the standard solution to a concentration within the calibration range.

  • Internal Standard (Optional): For improved accuracy, an internal standard (e.g., a non-interfering, structurally similar compound) can be added to both standard and sample solutions at a fixed concentration.

GC-FID Parameters:

ParameterValue
Instrument Agilent GC/FID 7890 or equivalent[4]
Column HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm[4]
Inlet Temperature 270 °C[4]
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)[4]
Carrier Gas Hydrogen or Helium at a constant flow of 1.0 mL/min[4]
Oven Program Initial: 100 °C, hold for 1 min; Ramp: 10 °C/min to 250 °C; Hold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C[4]
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for assessing the purity of this compound and detecting non-volatile impurities. The protocol is based on general principles for the HPLC analysis of aromatic esters[6][7][8][9][10].

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in the mobile phase.

  • Sample Solution: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

HPLC-UV Parameters:

ParameterValue
Instrument HPLC system with UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Visualizing Workflows and Relationships

Workflow for Establishing a Reference Standard

The following diagram outlines the key steps in establishing a characterized reference standard for this compound.

G cluster_0 Material Acquisition and Initial Assessment cluster_1 Physicochemical Characterization cluster_2 Purity Determination cluster_3 Documentation and Release A Source High-Purity This compound B Obtain Supplier's Certificate of Analysis A->B C Perform Initial Identity Confirmation (e.g., IR) B->C D Determine Physical Properties (Appearance, Refractive Index) C->D E Structural Elucidation (NMR, MS) D->E F Quantitative Analysis by GC-FID E->F G Purity Assessment by HPLC-UV F->G H Water Content (Karl Fischer) G->H I Compile Characterization Data H->I J Prepare Certificate of Analysis I->J K Assign Purity and Establish Expiry Date J->K

Workflow for Reference Standard Establishment.
Logical Comparison of Phenyl Acetate Esters

This diagram illustrates the decision-making process for selecting a phenyl acetate ester based on desired sensory attributes.

G Start Select Phenyl Acetate for Formulation A Desire Strong, Sweet, Penetrating Honey Note? Start->A B Select Methyl Phenyl Acetate A->B Yes C Desire Prominent Rose and Fruity Notes? A->C No End Final Formulation B->End D Select Phenethyl Phenyl Acetate C->D Yes E Desire Complex Sweet Floral with Fruity/Cocoa Nuances? C->E No D->End F Select 2-Ethylphenyl Phenyl Acetate E->F Yes E->End No F->End

Sensory-Based Selection of Phenyl Acetates.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Ethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of chemical entities is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the analysis of 2-Ethylphenyl Acetate. This comparison is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to support informed method selection and validation.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of the typical performance characteristics of GC-MS and HPLC-UV methods for the quantification of this compound.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (Correlation Coefficient, r²) > 0.998> 0.999
Range 0.1 - 50 µg/mL0.5 - 100 µg/mL
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.8%< 1.5%
- Intermediate Precision< 2.5%< 2.0%
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mL
Specificity High (Mass Spectrometry Detection)Moderate (UV Detection)
Robustness Generally robust to minor changes in flow rate and temperature programming.Generally robust to minor changes in mobile phase composition and flow rate.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical procedures. The following sections outline the experimental protocols for the GC-MS and HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly suitable for the quantification of volatile compounds like this compound, offering excellent specificity and sensitivity.

1. Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 8890 GC system or equivalent, equipped with a mass selective detector (MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

2. Reagents and Solutions:

  • Diluent: Dichloromethane.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the linear range (e.g., 0.1, 0.5, 2, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample in dichloromethane to obtain a theoretical concentration within the calibration range.

3. Validation Procedure:

  • Specificity: Inject the diluent and a sample matrix to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three concentration levels (low, medium, and high).

  • Precision: Assess repeatability by analyzing six replicate preparations of a standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as injector temperature, oven temperature ramp rate, and carrier gas flow rate.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method provides a reliable alternative for the quantification of this compound, particularly in quality control settings.

1. Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Reagents and Solutions:

  • Diluent: Mobile phase (Acetonitrile:Water, 60:40 v/v).

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the linear range (e.g., 0.5, 5, 25, 50, 75, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range.

3. Validation Procedure:

  • Specificity: Inject the diluent, a placebo, and a sample solution to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Conduct recovery studies by spiking the analyte into a placebo matrix at three different concentration levels.

  • Precision: Determine repeatability by performing six independent analyses of the same sample. Assess intermediate precision by repeating the analysis on a different instrument and by a different analyst.

  • LOD and LOQ: Calculate from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

  • Robustness: Investigate the effect of minor variations in mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

Visualizing the Cross-Validation Workflow

To effectively compare and validate different analytical methods, a structured workflow is essential. The following diagram illustrates the logical process of cross-validating the GC-MS and HPLC-UV methods for this compound analysis.

start Start: Define Analytical Requirements for This compound method_dev_gc Method Development: GC-MS start->method_dev_gc method_dev_hplc Method Development: HPLC-UV start->method_dev_hplc validation_gc Method Validation: GC-MS method_dev_gc->validation_gc validation_hplc Method Validation: HPLC-UV method_dev_hplc->validation_hplc cross_val Cross-Validation: Analysis of Same Samples by Both Methods validation_gc->cross_val validation_hplc->cross_val data_comp Data Comparison and Statistical Analysis cross_val->data_comp conclusion Conclusion: Method Equivalency and Selection data_comp->conclusion

Caption: Workflow for the cross-validation of GC-MS and HPLC-UV methods.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Ethylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 2-Ethylphenyl Acetate (CAS: 3056-59-5), a combustible liquid that requires careful management. While specific safety data for this compound is limited, information from its structural isomer, Ethyl Phenylacetate, and general principles of laboratory safety inform these essential procedures.

Key Safety and Physical Properties

PropertyData
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [1]
Appearance Liquid
CAS Number 3056-59-5[1][2]
Boiling Point Data not available
Flash Point Data not available
Water Solubility Data not available
GHS Classification Not classified as a dangerous substance according to available data. However, based on analogous compounds, it may cause skin, eye, and respiratory irritation.
Transportation Info Not regulated as a dangerous good for transport.

Note: Data for some properties of this compound is not available. In such cases, it is prudent to handle the substance with caution, assuming it may possess hazards similar to its structural isomers.

Experimental Protocol for Disposal

The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This protocol is based on general best practices for chemical waste disposal and information from available safety data sheets.

Objective: To safely collect, label, and dispose of this compound waste in compliance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical safety goggles or face shield

    • Chemical-resistant gloves (e.g., Nitrile, Neoprene)

    • Flame-retardant lab coat

    • Closed-toe shoes

  • Designated hazardous waste container (sealable, clearly labeled)

  • Inert absorbent material (e.g., vermiculite, sand)

  • Waste labels

Procedure:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure all required PPE is worn correctly to prevent skin and eye contact.

  • Waste Collection:

    • Collect unused or excess this compound in a designated, sealable, and clearly labeled hazardous waste container.[3]

    • Do not mix this compound waste with incompatible materials. It is incompatible with strong oxidizing agents and strong bases.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[3]

    • Carefully collect the contaminated absorbent material and place it into a sealed, labeled hazardous waste container.[3]

    • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • Disposal of Contaminated Labware:

    • Place any labware (e.g., pipette tips, glassware) that has come into contact with this compound into a designated solid hazardous waste container.[3]

  • Empty Container Disposal:

    • Rinse empty containers of this compound three times with a suitable solvent.

    • Collect the rinsate as hazardous waste in the designated liquid waste container.[3]

    • Dispose of the triple-rinsed container in accordance with your institution's guidelines for non-hazardous waste, or as advised by your environmental health and safety department.

  • Waste Storage and Labeling:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

    • Ensure the waste container is clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution.

  • Final Disposal:

    • Entrust the final disposal to a licensed and approved waste disposal company.

    • Always follow all federal, state, and local environmental regulations for the disposal of chemical waste.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Handling This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Liquid Waste in Designated Container ppe->collect_waste spill_check Spill Occurred? collect_waste->spill_check handle_spill Absorb with Inert Material & Collect in Waste Container spill_check->handle_spill Yes collect_solid_waste Collect Contaminated Solids (e.g., Labware, Absorbent) spill_check->collect_solid_waste No handle_spill->collect_solid_waste rinse_containers Triple Rinse Empty Containers & Collect Rinsate collect_solid_waste->rinse_containers label_waste Properly Label Waste Container rinse_containers->label_waste store_waste Store Waste in a Safe, Ventilated Area label_waste->store_waste dispose Arrange for Pickup by Licensed Disposal Company store_waste->dispose

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Navigating the Safe Handling of 2-Ethylphenyl Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Ethylphenyl Acetate. The following guidance is based on data for the closely related and structurally similar compound, Ethyl Phenylacetate (CAS No. 101-97-3). It is imperative to treat this compound as a potentially hazardous substance and to handle it with extreme caution. This information is intended for researchers, scientists, and drug development professionals and should be supplemented with a thorough risk assessment before commencing any work.

Essential Safety and Logistical Information

Safe handling of this compound requires a multi-faceted approach encompassing proper personal protective equipment (PPE), adherence to strict operational protocols, and a clear disposal plan. Based on information for Ethyl Phenylacetate, the compound is a combustible liquid that may cause skin and eye irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar compounds.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects against splashes and vapors that can cause eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]Prevents skin contact which may cause irritation.[2] Inspect gloves for integrity before each use.[4]
Body Protection A flame-retardant lab coat. For larger quantities or potential for splashing, a chemical-resistant apron or suit is recommended.[3]Protects against skin contact and contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1]Minimizes inhalation of vapors which may cause respiratory tract irritation.[2]
Operational Plan: A Step-by-Step Workflow

A systematic workflow is crucial for minimizing risks during the handling of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Use cluster_spill 3. Spill Management cluster_disposal 4. Waste Disposal cluster_decon 5. Decontamination prep Preparation handling Handling & Use prep->handling Proceed with caution spill Spill Management handling->spill In case of accidental release disposal Waste Disposal handling->disposal After use decon Decontamination handling->decon Post-procedure spill->disposal Contain and collect a Review Safety Data Sheet (SDS) for a similar compound (e.g., Ethyl Phenylacetate) b Ensure fume hood is operational a->b c Assemble and inspect all necessary PPE b->c d Prepare spill containment materials c->d e Work exclusively within a certified chemical fume hood f Avoid generating aerosols or vapors e->f g Keep containers tightly closed when not in use f->g h Prevent electrostatic charge buildup g->h i Evacuate non-essential personnel j Wear appropriate PPE, including respiratory protection i->j k Absorb spill with inert material (e.g., sand, vermiculite) j->k l Collect absorbed material into a sealed container for disposal k->l m Dispose of waste in a designated, labeled, and sealed container n Follow all federal, state, and local environmental regulations for hazardous waste m->n o Contaminated packaging should be disposed of as unused product n->o p Wash hands and any exposed skin thoroughly with soap and water q Clean and decontaminate the work area p->q

Caption: A logical workflow for the safe handling of this compound.
Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound should be collected in a suitable, labeled, and tightly sealed container.[1]

  • Disposal Method: As a combustible material, it may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Always adhere to federal, state, and local environmental regulations.[1]

  • Contaminated Materials: Dispose of contaminated packaging and other materials as unused product.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for Ethyl Phenylacetate, which may serve as a proxy for understanding the properties of this compound.

Property Value Source
Molecular Formula C10H12O2[5]
Molecular Weight 164.20 g/mol [5][6]
Boiling Point 218 °C[1]
Flash Point 91 °C (Closed Cup)[1]
Density 1.066 g/mL at 20 °C[1]

Experimental Protocols

While specific experimental protocols involving this compound are not detailed in the provided search results, the handling procedures outlined above should be integrated into any experimental design. All manipulations should be performed in a controlled laboratory environment, prioritizing the safety measures described.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.